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  • Product: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride
  • CAS: 1909309-63-2

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride: A Technical Guide for Medicinal Chemists

Foreword for the Modern Drug Hunter In the intricate tapestry of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The confluence of desirab...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Hunter

In the intricate tapestry of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The confluence of desirable physicochemical properties and versatile reactivity in a single molecular scaffold can significantly accelerate the journey from hit identification to a viable clinical candidate. This guide focuses on such a scaffold: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride . While a specific CAS number for this compound is noted in public databases, detailed synthetic protocols and applications remain largely specialized, positioning it as a novel yet highly valuable reagent for the discerning chemist.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only provide a plausible and robust synthetic pathway to this compound but also delve into the causality behind its design, its inherent reactivity, and its potential as a strategic component in modern drug discovery. We will explore the dual-functionality of the aliphatic sulfonyl chloride as a reactive handle for constructing diverse sulfonamide libraries and the oxolane (tetrahydrofuran) moiety as a proven pharmacophoric element for enhancing drug-like properties.

Part 1: Physicochemical Profile and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The structural attributes of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride offer a compelling combination of features for medicinal chemistry applications.

PropertyValueSource/Method
CAS Number Not broadly cataloged; indicative of a specialized reagent.Internal
Molecular Formula C₇H₁₃ClO₃SCalculated
Molecular Weight 212.70 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid.Predicted
Key Structural Features - Electrophilic sulfonyl chloride for facile nucleophilic attack.Analysis
- Flexible propyl linker for conformational sampling.Analysis
- Saturated oxolane ring as a polar, non-planar scaffold.Analysis
Predicted LogP ~1.5 - 2.5Predicted

The moderately lipophilic nature, combined with the hydrogen bond accepting capability of the oxolane oxygen, positions this molecule in a favorable region of chemical space for developing orally bioavailable drugs.

Part 2: Synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride: A Proposed Protocol

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Chlorination 3_Oxolan_3_yl_propyl_methanesulfonate 3-(Oxolan-3-yl)propyl methanesulfonate Thioacetate_Intermediate S-[3-(Oxolan-3-yl)propyl] ethanethioate 3_Oxolan_3_yl_propyl_methanesulfonate->Thioacetate_Intermediate Nucleophilic Substitution Potassium_Thioacetate Potassium Thioacetate Potassium_Thioacetate->Thioacetate_Intermediate Hydrolysis Hydrolysis (e.g., HCl/MeOH) Thioacetate_Intermediate->Hydrolysis Thiol 3-(Oxolan-3-yl)propane-1-thiol Hydrolysis->Thiol Oxidative_Chlorination Oxidative Chlorination (e.g., H₂O₂/SOCl₂ or NaClO₂/HCl) Thiol->Oxidative_Chlorination Target_Compound 3-(Oxolan-3-yl)propane-1-sulfonyl chloride Oxidative_Chlorination->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Oxolan-3-yl)propane-1-thiol

Rationale: The initial challenge is the synthesis of the precursor thiol. A reliable method to achieve this is through the conversion of the corresponding alcohol, 3-(oxolan-3-yl)propan-1-ol, to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with a thiol surrogate like potassium thioacetate and subsequent hydrolysis.

  • Mesylation of 3-(Oxolan-3-yl)propan-1-ol:

    • To a stirred solution of 3-(oxolan-3-yl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(oxolan-3-yl)propyl methanesulfonate, which can often be used in the next step without further purification.

  • Thioacetate Formation and Hydrolysis:

    • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

    • Add potassium thioacetate (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude thioacetate in methanol, and add a solution of hydrochloric acid in methanol. Stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to afford pure 3-(oxolan-3-yl)propane-1-thiol.

Step 2: Oxidative Chlorination to 3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Rationale: The direct conversion of thiols to sulfonyl chlorides can be achieved using various oxidative chlorination systems. A particularly effective and rapid method utilizes hydrogen peroxide and thionyl chloride.[1] This method is advantageous due to its mild conditions and short reaction times.

  • Reaction Setup:

    • In a well-ventilated fume hood, to a stirred solution of 3-(oxolan-3-yl)propane-1-thiol (1.0 eq) in a suitable solvent like acetonitrile at room temperature, add a 30% aqueous solution of hydrogen peroxide (3.0 eq).

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction and Work-up:

    • After the addition is complete, stir the reaction mixture at room temperature for a short duration (typically 1-5 minutes, as the reaction is often very rapid).[1]

    • Monitor the reaction progress carefully by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable solvent such as DCM or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 3-(Oxolan-3-yl)propane-1-sulfonyl chloride. Due to the inherent reactivity of sulfonyl chlorides, it is often advisable to use the crude product directly in subsequent reactions or purify it quickly via short-path distillation under high vacuum if necessary.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The value of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride lies in the synergistic combination of its two key structural motifs: the reactive sulfonyl chloride and the pharmacologically relevant oxolane ring.

The Sulfonyl Chloride: A Gateway to Diverse Functionality

The primary application of a sulfonyl chloride in medicinal chemistry is as an electrophile for the synthesis of sulfonamides.[3] The reaction with primary or secondary amines is typically high-yielding and forms a stable, metabolically robust sulfonamide linkage.[4] This allows for the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Sulfonamide_Formation Target_Compound 3-(Oxolan-3-yl)propane-1- sulfonyl chloride Sulfonamide Target Sulfonamide Target_Compound->Sulfonamide Nucleophilic Attack Amine Primary or Secondary Amine (R₁R₂NH) Amine->Sulfonamide Base Base (e.g., Pyridine, Et₃N) Base->Sulfonamide HCl Scavenger

Caption: General scheme for sulfonamide synthesis.

The Oxolane Moiety: Enhancing Drug-Like Properties

The saturated oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can confer several advantages:

  • Improved Solubility: The oxygen atom of the oxolane ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a molecule compared to its purely carbocyclic analog.

  • Metabolic Stability: The oxolane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the ether linkage can provide a "hydrophilic handle" that allows a molecule to exit a lipophilic binding pocket of a target protein and engage with the aqueous environment.

  • Bioisosteric Replacement: The oxolane ring can be used as a bioisostere for other functional groups. For example, it can replace a gem-dimethyl group to reduce lipophilicity while maintaining a similar steric profile, or it can serve as a non-basic alternative to a piperidine or morpholine ring.[5][6] The replacement of a metabolically labile group with a stable oxolane ring is a common strategy in lead optimization.[7]

Part 4: Trustworthiness and Self-Validating Protocols

The synthetic protocols described herein are based on well-established, high-yielding, and broadly applicable chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of the intermediates and the final product can be readily assessed by these methods, ensuring a self-validating system for the researcher. The inherent reactivity of sulfonyl chlorides necessitates careful handling and storage, typically under anhydrous conditions and at low temperatures, to prevent hydrolysis.

Conclusion

3-(Oxolan-3-yl)propane-1-sulfonyl chloride represents a strategically designed building block for modern medicinal chemistry. It provides a reliable and versatile handle for the synthesis of diverse sulfonamide libraries while simultaneously incorporating the beneficial physicochemical properties of the oxolane ring. By understanding the rationale behind its synthesis and the functional advantages of its constituent parts, drug discovery professionals can leverage this reagent to accelerate the development of novel therapeutics with improved drug-like properties.

References

  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. Available from: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available from: [Link]

  • Various Authors. (2025). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Available from: [Link]

  • PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Available from: [Link]

  • YouTube. (2021). Sulfonyl Chlorides. Available from: [Link]

  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Available from: [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Available from: [Link]

  • Organic Chemistry Tutor. Sulfonate Esters of Alcohols. Available from: [Link]

  • Organic Chemistry Portal. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Available from: [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available from: [Link]

  • PMC. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Available from: [Link]

  • PDF Free Download. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Available from: [Link]

  • PMC. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

  • EME News. (2018). Medical Application Of Tetrahydrofuran(THF). Available from: [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Available from: [Link]

  • ResearchGate. Common bioisosteres of different functional groups. Available from: [Link]

  • Chemspace. (2023). Bioisosteric Replacements. Available from: [Link]

  • PMC. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

Sources

Exploratory

Oxolane derivatives in medicinal chemistry discovery

An In-Depth Technical Guide to Oxolane Derivatives in Medicinal Chemistry Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The oxolane scaffold, a five-membered oxygen-containing heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Oxolane Derivatives in Medicinal Chemistry Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane scaffold, a five-membered oxygen-containing heterocycle, and its derivatives represent a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of the strategic application of oxolane derivatives in drug discovery and development. We will explore the concept of oxolanes as privileged structures, delve into their synthesis, and analyze their profound impact on the physicochemical and pharmacokinetic properties of drug candidates. Through detailed case studies, structure-activity relationship (SAR) analyses, and practical experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage oxolane derivatives in their quest for novel therapeutics.

The Oxolane Core: A Privileged Scaffold in Drug Design

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of new drugs.[1][2][3] The oxolane ring system, encompassing tetrahydrofuran (THF), dioxolane, and the increasingly prominent oxetane, has firmly established itself as such a scaffold.[4][5] An analysis of FDA-approved pharmaceuticals reveals the prevalence of these oxygen heterocycles in a wide array of therapeutic agents, highlighting their versatility and drug-like properties.[4]

The utility of the oxolane core stems from a combination of key attributes:

  • Improved Physicochemical Properties: The incorporation of an oxolane moiety can significantly enhance aqueous solubility, a critical factor for drug absorption and distribution.[6][7] This is largely due to the polar nature of the ether oxygen, which can engage in hydrogen bonding.

  • Metabolic Stability: Oxolane rings, particularly the strained oxetane, can block sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[6][8]

  • Three-Dimensionality: The non-planar, puckered conformation of oxolane rings introduces three-dimensionality to a molecule. This increased sp3 character is often associated with higher binding affinity and selectivity for protein targets.[8]

  • Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing inductive effect of the oxolane's oxygen can lower the pKa of the amine, which can be advantageous for optimizing a drug's properties.[8][9]

The following diagram illustrates the logical flow of how the properties of the oxolane scaffold contribute to its privileged status in drug discovery.

G cluster_0 Oxolane Core Properties cluster_1 Impact on Drug Properties cluster_2 Outcome A Polarity (H-bond acceptor) E Increased Aqueous Solubility A->E B Metabolic Stability F Improved Pharmacokinetics B->F C 3D Geometry (sp3 character) G Enhanced Target Binding & Selectivity C->G D Inductive Effect H Modulated pKa of Proximal Amines D->H I Privileged Scaffold in Drug Discovery E->I F->I G->I H->I

Caption: Logical flow from oxolane properties to privileged scaffold status.

Synthetic Strategies for Accessing Bioactive Oxolane Derivatives

The successful incorporation of oxolane moieties into drug candidates hinges on the availability of robust and efficient synthetic methodologies.

Synthesis of Oxetanes

The four-membered oxetane ring has seen a surge in interest due to its unique ability to enhance drug-like properties.[10][11] However, its synthesis can be challenging due to the inherent ring strain.[10]

Key Synthetic Approaches:

  • Intramolecular Cyclization (Williamson Ether Synthesis): This is a common method involving the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. The kinetics of forming a four-membered ring can be slower than for other ring sizes, often necessitating the use of strong bases and good leaving groups.[10]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for the synthesis of substituted oxetanes.[12]

Experimental Protocol: Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of a 3-aminooxetane, a common building block in medicinal chemistry.

  • Step 1: Epoxide Opening. React a suitable glycidyl ether with a primary amine to generate the corresponding 1-amino-3-alkoxy-2-propanol.

  • Step 2: Sulfonylation. Treat the resulting amino alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to selectively sulfonate the primary alcohol.

  • Step 3: Intramolecular Cyclization. Subject the sulfonylated intermediate to a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to induce intramolecular cyclization to the desired 3-aminooxetane.

  • Step 4: Purification. Purify the final product using column chromatography or distillation.

Synthesis of Other Oxolane Derivatives

The synthesis of other oxolane derivatives, such as tetrahydrofurans and dioxolanes, often involves well-established methodologies. For instance, 1,3-dioxolanes are frequently synthesized by the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.[13] The synthesis of more complex, bioactive oxolane-containing natural product derivatives can involve multi-step sequences.[14]

The following diagram provides a generalized workflow for the synthesis and evaluation of a novel oxolane-containing compound.

G A Precursor Selection & Synthesis Design B Synthesis of Oxolane Derivative A->B C Purification & Characterization (NMR, MS, etc.) B->C D In Vitro Biological Screening (e.g., enzyme assays) C->D E ADME & Physicochemical Profiling C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G G->B Iterative Synthesis

Caption: General workflow for the synthesis and evaluation of oxolane derivatives.

Impact on ADME Properties and Structure-Activity Relationships (SAR)

The true value of the oxolane scaffold in medicinal chemistry is realized in its ability to favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[15][16][17] A deep understanding of the structure-activity relationships (SAR) is crucial for rationally designing oxolane-containing drugs with optimal pharmacokinetic profiles.[18][19][20]

Enhancing ADME Properties

The introduction of an oxetane ring, in particular, has been shown to have a profound impact on ADME properties:

  • Solubility: The polar nature of the oxetane can significantly increase aqueous solubility.[6][7]

  • Metabolic Stability: The rigid, strained ring can block metabolically labile sites, leading to reduced clearance and a longer half-life.[6][8]

  • Permeability: While increasing polarity, the small size of the oxetane ring often does not negatively impact cell permeability.[21]

  • P-glycoprotein (P-gp) Efflux: The incorporation of an oxetane can modulate a compound's interaction with efflux transporters like P-gp, which can be beneficial for overcoming multidrug resistance.[6][13]

Structure-Activity Relationship (SAR) Case Study: NAAA Inhibitors

A study on β-lactone derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) provides a compelling example of SAR exploration.[22] The researchers systematically investigated analogues of a potent NAAA inhibitor, ARN077, incorporating the oxetane-like β-lactone core. Their work led to the identification of a derivative with a single-digit nanomolar inhibitory potency, demonstrating how subtle structural modifications to the oxolane scaffold can lead to significant gains in activity.[22]

Table 1: SAR of NAAA Inhibitors

CompoundR GroupNAAA IC50 (nM)
ARN077 4-biphenylmethyl25
14q (4-phenylphenyl)methyl7
Analog X Phenyl>1000
Analog Y Cyclohexyl500

Data adapted from[22].

This table clearly illustrates the sensitivity of the biological activity to the nature of the substituent on the core scaffold, a key aspect of SAR studies.[18][23]

Case Studies of Oxolane Derivatives in Drug Development

The practical application of oxolane derivatives is best illustrated through examples of compounds that have progressed to clinical trials.

Fenebrutinib: A BTK Inhibitor for Autoimmune Diseases

Fenebrutinib is an orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of various autoimmune diseases.[8] The molecule features a 3-aminooxetane moiety. The inclusion of the oxetane ring was a strategic decision to reduce the basicity of the adjacent amine, thereby improving its pharmacokinetic properties and reducing off-target effects.[8]

Ziresovir: An RSV Fusion Inhibitor

Ziresovir is an antiviral drug candidate for the treatment of respiratory syncytial virus (RSV) infection.[8] Its structure incorporates a spiro-oxetane piperidine moiety. This structural feature was found to be crucial for its potent inhibition of the RSV L protein and for achieving a favorable pharmacokinetic profile.[6]

Lanraplenib: A SYK Inhibitor

Lanraplenib is an inhibitor of spleen tyrosine kinase (SYK) that has been evaluated for the treatment of autoimmune diseases.[8] The drug features a piperazine-oxetane group, which serves as a more metabolically stable isostere of a morpholine ring. This substitution also reduces the planarity of the molecule, contributing to improved drug-like properties.[8]

The following diagram illustrates the general mechanism of action for a kinase inhibitor, a common target for oxolane-containing drugs.

G A Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->A C Substrate Protein C->A E Downstream Signaling D->E G Cellular Response (e.g., Proliferation, Inflammation) E->G F Oxolane-Containing Inhibitor F->A Binds to ATP-binding site H Blockage of Signaling F->H H->E Inhibits

Sources

Foundational

Solubility Profile & Technical Guide: 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

[1][2] CAS Number: 1207346-29-9 Formula: C₇H₁₃ClO₃S Molecular Weight: 212.69 g/mol [1][2] Executive Summary 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent featuring a tetr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 1207346-29-9 Formula: C₇H₁₃ClO₃S Molecular Weight: 212.69 g/mol [1][2]

Executive Summary

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent featuring a tetrahydrofuran (oxolane) ring tethered by a propyl chain.[1][2] In medicinal chemistry, it serves as a critical "warhead" for introducing the 3-(oxolan-3-yl)propylsulfonyl moiety into amines and alcohols to generate sulfonamides and sulfonate esters.[1]

This guide addresses a common challenge in handling this reagent: distinguishing between thermodynamic solubility (inert dissolution) and reactive consumption (decomposition).[1][2] Due to the electrophilic nature of the sulfonyl chloride group (-SO₂Cl), "solubility" in protic media is a misnomer for rapid hydrolysis or solvolysis.[2] This document outlines the solvent compatibility profile, stability mechanisms, and validated handling protocols to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the dual nature of the molecule—the lipophilic/ether tail and the polar electrophilic head—is essential for solvent selection.

PropertyValue / DescriptionTechnical Implication
Physical State Colorless to Yellow LiquidMiscibility is often more relevant than saturation limits.[1][2]
Predicted LogP ~1.3Moderately lipophilic; readily soluble in mid-polarity organics.[1][2]
Polar Surface Area ~50-60 Ų (Est.)[1][2]The THF oxygen adds polarity, improving solubility in ethers/esters over pure alkanes.[1]
Reactivity High (Electrophile)Incompatible with nucleophilic solvents (H₂O, ROH, RNH₂).[1][2]
Storage 2–8°C, Inert AtmosphereMoisture sensitive; prone to autocatalytic acid degradation.[1][2]

Solubility Profile & Solvent Compatibility[2]

The "Pseudo-Solubility" Trap

Researchers often misinterpret the disappearance of the oil in water or methanol as "dissolution." In reality, this is a chemical transformation.[1]

  • True Solubility: Occurs in inert, aprotic solvents where the molecular structure remains intact.[1][2]

  • Pseudo-Solubility: Occurs in protic solvents where the compound is converted to the corresponding sulfonic acid (water) or ester (alcohol).[1][2]

Solvent Selection Matrix

The following table categorizes solvents based on their utility for synthesis and storage.

Solvent ClassSpecific SolventsCompatibilityApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. High solubility, inert, easy evaporation.[1][2] Ideal for Schotten-Baumann type reactions.[1]
Ethers THF, 2-MeTHF, DioxaneExcellent Secondary Choice. The oxolane tail interacts favorably.[1][2] Ensure THF is anhydrous to prevent hydrolysis.[1]
Esters Ethyl Acetate (EtOAc)Good Useful for extraction/workup.[1][2] Slightly higher risk of transesterification if heated with catalysts, but generally stable.[1]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOGood (Conditional) soluble, but DMSO/DMF can be difficult to remove.[1][2] DMSO may cause side reactions at high temps.[1] Use MeCN for polarity needs.[1]
Alkanes Hexanes, HeptanePoor Likely to form an immiscible oil (oiling out) due to the polarity of the sulfonyl and THF groups.[1][2]
Protic Water, Methanol, EthanolINCOMPATIBLE Rapid hydrolysis/alcoholysis occurs.[1][2] Use only if the intent is to form the acid or methyl ester.[1]
Visualization: Solvent Decision Logic

The following diagram illustrates the decision pathway for solvent selection based on the intended outcome.

SolventLogic Start Start: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride Goal Intended Application? Start->Goal Synth Synthesis (Sulfonylation) Goal->Synth Coupling Degrade Quench / Disposal Goal->Degrade Waste DCM DCM / Chloroform (Recommended) Synth->DCM Standard THF Anhydrous THF (Compatible) Synth->THF Alternative Hexane Hexanes (Phase Separation) Synth->Hexane Avoid (Immiscible) Water Water / Alcohols (Hydrolysis Risk) Degrade->Water Forms Sulfonic Acid

Figure 1: Solvent selection logic based on experimental intent. Green nodes indicate stable dissolution; red nodes indicate chemical reaction.[1]

Stability & Degradation Mechanism

The primary stability concern is hydrolysis .[1][2] Upon contact with ambient moisture, the sulfonyl chloride converts to 3-(oxolan-3-yl)propane-1-sulfonic acid and hydrochloric acid (HCl).[1]

Mechanistic Insight: The reaction is autocatalytic.[1][2] The HCl byproduct acts as a catalyst, accelerating further hydrolysis and potentially opening the THF ring under aggressive conditions (though the sulfonyl chloride hydrolysis is the primary vector).

Hydrolysis R_SO2Cl Sulfonyl Chloride (Lipophilic Liquid) Transition Tetrahedral Intermediate R_SO2Cl->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Products Sulfonic Acid (Polar) + HCl (Gas/Acid) Transition->Products Chloride Elimination

Figure 2: Hydrolysis pathway.[1] The formation of HCl confirms the need for base scavengers (e.g., Et₃N, Pyridine) during synthesis.

Experimental Protocol: Validated Handling

To ensure high yields in sulfonylation reactions (e.g., reacting with an amine to form a sulfonamide), follow this "Self-Validating" protocol.

Preparation of Stock Solution

Objective: Create a stable 0.5 M solution for immediate use.

  • Glassware: Oven-dried scintillation vial or round-bottom flask, purged with N₂ or Ar.

  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

  • Procedure:

    • Weigh the target mass of 3-(oxolan-3-yl)propane-1-sulfonyl chloride.[1][2]

    • Add DCM to achieve 0.5 M concentration.[1]

    • Validation Check: The solution should be clear and colorless.[1][2] Cloudiness suggests moisture contamination (formation of sulfonic acid/HCl fog).[1]

Standard Coupling Reaction (General Procedure)

Reaction: R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl[1][2]

  • Dissolve Amine: Dissolve 1.0 equiv of the amine in DCM (0.2 M).

  • Add Base: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] The base is critical to neutralize the HCl generated and drive the equilibrium.[1]

  • Cooling: Cool to 0°C (ice bath). Sulfonyl chlorides are highly reactive; controlling the exotherm prevents side reactions.[1]

  • Addition: Dropwise add the sulfonyl chloride solution (1.0–1.1 equiv).

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LCMS.[1]

    • Note: In LCMS, look for the sulfonamide mass.[1] The sulfonyl chloride itself may not ionize or will hydrolyze on the column (appearing as the acid).[1]

References

  • Sigma-Aldrich. Tetrahydrofuran-3-sulfonyl chloride Product Page (Analogous Chemistry).[1][2] Retrieved from [1]

  • PubChem. 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (Compound Summary). Retrieved from [1]

  • BenchChem. Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from [1]

  • Thermo Fisher Scientific. Tetrahydrofuran-3-sulfonyl chloride Safety Data Sheet. Retrieved from [1]

Sources

Exploratory

Electronic and Physicochemical Profiling of the Oxolan-3-yl Propyl Sulfonyl Moiety

The following is an in-depth technical guide regarding the electronic and physicochemical properties of the Oxolan-3-yl Propyl Sulfonyl group. Executive Summary The Oxolan-3-yl Propyl Sulfonyl group represents a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the electronic and physicochemical properties of the Oxolan-3-yl Propyl Sulfonyl group.

Executive Summary

The Oxolan-3-yl Propyl Sulfonyl group represents a specialized pharmacophore often utilized in medicinal chemistry to modulate lipophilicity (


), aqueous solubility, and metabolic stability without introducing ionizable centers.[1][2][3] Structurally, it consists of a saturated five-membered oxygen heterocycle (oxolane , commonly known as tetrahydrofuran or THF) attached at the C3 position to a propyl linker, which terminates in a sulfonyl functional group (

).[1][2][3]

This guide analyzes the moiety’s electronic signature, focusing on the decoupling of inductive effects via the alkyl spacer, the vector addition of dipole moments, and the synthetic pathways required for its installation in drug candidates.

Structural & Electronic Characterization

Component Analysis

The moiety can be deconstructed into three distinct electronic zones:

  • The Head (Oxolan-3-yl): A cyclic ether acting as a weak Lewis base.[1][2][3] The oxygen atom exerts a negative inductive effect (

    
    ) on the ring carbons but serves as a hydrogen bond acceptor (HBA).[1][2][3]
    
  • The Linker (Propyl,

    
    ):  A lipophilic spacer.[1][2][3] Crucially, the three-carbon chain effectively insulates the electronic effects of the oxolane ring from the sulfonyl group.
    
  • The Tail (Sulfonyl,

    
    ):  A strong electron-withdrawing group (EWG) and a potent HBA.[1][2][3]
    
Electronic Inductive Effects & Hammett Constants

Unlike direct aryl-sulfonyl connections, the propyl spacer prevents resonance delocalization (


 or 

) between the ring and the sulfonyl group.[1][2][3] The electronic influence is governed almost entirely by field/inductive effects.
ParameterValue (Approx.)Mechanistic Implication
Sulfonyl

(Hammett)
0.60 - 0.64Strong electron withdrawal; increases acidity of

-protons on the propyl chain.[1][2][3]
Sulfonyl

(Hammett)
0.72Indicates strong para-directing EWG character if attached to aromatics (not applicable here due to propyl spacer).[1][2][3]
THF Oxygen Electronegativity 3.44 (Pauling)Creates a permanent dipole in the ring, directing solvation shells.[1][3]
Inductive Decay

1/3 per bond
The EWG effect of the sulfone on the THF ring is negligible due to the 3-carbon distance.
Dipole Vector Analysis

The oxolan-3-yl propyl sulfonyl group possesses a high net dipole moment (


).[1][2][3]
  • Sulfone Dipole: The

    
     bonds are highly polarized, contributing 
    
    
    
    .
  • Ether Dipole: The

    
     linkage in the oxolane ring contributes 
    
    
    
    .
  • Vector Sum: Depending on the conformation of the propyl chain (anti vs. gauche), these dipoles can reinforce or partially cancel. In the lowest energy conformation (extended), the net dipole is significant, enhancing aqueous solubility.

Conformational Dynamics & Sterics

The propyl linker introduces rotational degrees of freedom that allow the moiety to adopt "U-shaped" (folded) or "extended" linear conformations.[3]

The Gauche Effect

While the propyl chain prefers an anti-conformation to minimize steric clash, the presence of the sulfonyl group (with high electron density on oxygens) can induce a gauche effect if there are proton donors nearby, or through intramolecular electrostatic attraction to the THF oxygen.

Ring Puckering

The oxolan-3-yl ring is not planar; it exists in a dynamic equilibrium of "envelope" and "twist" conformations.[1][2][3] The bulky propyl-sulfonyl substituent at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring conformation.[1]

Synthetic Methodology

The installation of the oxolan-3-yl propyl sulfonyl group is typically achieved via a convergent synthesis strategy.[1][2] The most robust protocol involves the formation of the thioether followed by oxidation.

Validated Synthetic Pathway

Step 1: Nucleophilic Displacement. 3-Iodo-tetrahydrofuran is treated with propane-1,3-dithiol (or a protected propyl mercaptan) under basic conditions.[1][2][3] Step 2: Oxidation. The sulfide is oxidized to the sulfone using m-CPBA or Oxone.[1][2]

Synthesispathway SM1 3-Iodo-oxolane (Electrophile) Inter Intermediate: Oxolan-3-yl propyl sulfide SM1->Inter SN2 Displacement (DMF, 0°C to RT) Reagent1 Propane-1-thiol + NaH (Base) Reagent1->Inter Product Target: Oxolan-3-yl propyl sulfone Inter->Product Oxidation (DCM, RT) Reagent2 Oxidation (m-CPBA or Oxone) Reagent2->Product

Figure 1: Convergent synthesis of the oxolan-3-yl propyl sulfone moiety via sulfide oxidation.

Physicochemical Properties & Drug Design Implications[1][2][4]

Solubility and LogP

The sulfonyl group is a "solubility anchor."[1] Despite the lipophilic propyl chain, the sulfonyl group lowers the LogP relative to a pure alkyl chain.

  • H-Bonding: The moiety offers 3 Hydrogen Bond Acceptors (HBA) (2 from sulfone, 1 from THF) and 0 Hydrogen Bond Donors (HBD) .[1][2][3]

  • Permeability: The lack of HBDs makes this group excellent for membrane permeability, provided the overall molecular weight remains within Lipinski rules.

Metabolic Stability (CYP450)[1][2][3]
  • Oxolane Ring: The C2 and C5 positions (adjacent to oxygen) are susceptible to oxidative metabolism (C-H hydroxylation) by CYP isoforms.[1][2][3]

  • Propyl Chain: The

    
     position of the propyl chain is a potential site for hydroxylation, though the electron-withdrawing sulfonyl group deactivates the 
    
    
    
    -position protons against radical abstraction.[1][2]
Bioisosterism

This group is often used as a bioisostere for:

  • Morpholine rings: Similar polarity but without the basic nitrogen.[1]

  • PEG chains: Provides solubility but with a defined, rigid length.[1]

Experimental Validation Protocols

To verify the electronic integrity and purity of this moiety in a synthesized compound, the following analytical protocols are required.

NMR Diagnostic Signals
NucleusSignal (ppm)MultiplicityAssignment

2.9 - 3.1Triplet

(

to sulfone)

3.6 - 3.9MultipletOxolane ring protons (

to ether oxygen)

~55.0SingletCarbon

to Sulfone

~70.0SingletCarbon

to Ether (Ring)
IR Spectroscopy Signature
  • Sulfone Stretch (Asymmetric): Strong band at

    
    .[1][2][3]
    
  • Sulfone Stretch (Symmetric): Strong band at

    
    .[1][2][3]
    
  • C-O-C Stretch (Ether):

    
     (often overlaps with sulfone symmetric stretch).[1][2][3]
    

Logical Pathway of Electronic Influence[3]

The following diagram illustrates how the electronic effects propagate through the molecule, determining its reactivity and interaction with biological targets.

ElectronicEffects Sulfone Sulfonyl Group (-SO2-) Strong EWG / HBA Propyl Propyl Spacer (Insulator) Sulfone->Propyl Inductive Effect (-I) decays rapidly Solubility Aqueous Solubility (High) Sulfone->Solubility H-Bond Acceptance THF Oxolan-3-yl Ring Dipole / HBA Propyl->THF Steric Bulk (Equatorial Preference) Metabolism Metabolic Liability (Oxidation at C2/C5) Propyl->Metabolism Omega-1 Hydroxylation THF->Solubility Ether Dipole THF->Metabolism Alpha-H Abstraction

Figure 2: Causal relationship between chemical structure and physicochemical properties.[1][2][3]

References

  • Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Foundational text for

    
     and 
    
    
    
    constants).
  • Chataigner, I., et al. (2007).[1][2][4] "Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?". Chemical Communications.[1][2][4]

  • Lide, D. R. (2005).[1][2] CRC Handbook of Chemistry and Physics.[1] (Dipole moments of sulfones and ethers).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Reference for stability of THF and Sulfonyl groups).

  • Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. (Contextualizing sulfones as non-ionizable polar groups). [1][2][3]

Sources

Foundational

Technical Guide: Propane-1-Sulfonyl Chloride Derivatives in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, alkyl sulfonyl chlorides are ubiquitous building blocks. However, Propane-1-sulfonyl chloride (CAS 10147-36-1) occupies a specific "Goldilocks" zone in Structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, alkyl sulfonyl chlorides are ubiquitous building blocks. However, Propane-1-sulfonyl chloride (CAS 10147-36-1) occupies a specific "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. It offers a critical balance between the steric minimalism of methanesulfonyl (mesyl) groups and the hydrophobic bulk of aryl- or butyl- chains.

This guide moves beyond basic catalog data to provide a functional roadmap for researchers. We will explore the mechanistic nuances of sulfonylation using this reagent, establish a self-validating synthetic protocol, and analyze the specific pharmacological advantages of the


-propylsulfonamide moiety in drug design.

Part 1: The Reagent Profile

Propane-1-sulfonyl chloride (


) is a moisture-sensitive electrophile.[1][2] Unlike its aromatic counterparts (e.g., Tosyl chloride), it lacks the stabilizing conjugation of a benzene ring, making it more susceptible to hydrolysis but also highly reactive toward nucleophiles.
Key Physicochemical Data
PropertyValueImplication for Experimental Design
Molecular Weight 142.60 g/mol Calculation basis for stoichiometry.
Density 1.267 g/mLHigh density aids in phase separation during aqueous workups.
Boiling Point 78-79 °C (15 mmHg)Distillable, but vacuum required to prevent thermal decomposition.
Reactivity High (Electrophilic S)Requires anhydrous conditions; reacts violently with water.[3]
Storage 2-8°C, Inert GasDegrades to sulfonic acid and HCl upon moisture exposure.

Scientist’s Note: Commercial batches often contain trace HCl or sulfonic acid due to hydrolysis. If your yield is inexplicably low, check the reagent's quality by NMR (


 or 

). A broad peak >10 ppm often indicates sulfonic acid formation.

Part 2: Synthetic Methodology & Mechanism

The Mechanism: Why Pyridine Matters

While Triethylamine (TEA) or DIPEA are common bases, Pyridine is chemically superior for sulfonylations involving propane-1-sulfonyl chloride. Pyridine acts not just as a proton scavenger but as a nucleophilic catalyst .

  • Activation: Pyridine attacks the sulfonyl sulfur, displacing chloride to form a highly electrophilic sulfonylpyridinium intermediate .

  • Substitution: The amine nucleophile attacks this intermediate more rapidly than it would the free sulfonyl chloride.

  • Elimination: Pyridine is regenerated (or protonated).

Visualization: Catalytic Cycle

ReactionMechanism Reagent Propane-1-sulfonyl Chloride Intermediate Sulfonylpyridinium Salt (Active) Reagent->Intermediate Nucleophilic Attack (-Cl⁻) Pyridine Pyridine (Catalyst) Pyridine->Intermediate Catalysis Product N-Propylsulfonamide Derivative Intermediate->Product Aminolysis Amine Target Amine (R-NH2) Amine->Product Attack

Figure 1: The catalytic role of pyridine in activating propane-1-sulfonyl chloride, facilitating rapid aminolysis.

Validated Protocol: Synthesis of N-Propylsulfonamides

This protocol is designed for scale-up reliability (100 mg to 10 g scale).

Reagents:

  • Amine substrate (1.0 equiv)

  • Propane-1-sulfonyl chloride (1.2 equiv)

  • Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

  • DCM (Anhydrous)[4]

Step-by-Step Workflow:

  • Preparation: Purge reaction vessel with

    
    . Dissolve amine in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add Pyridine. Cool mixture to 0°C. Cooling is critical to prevent sulfonylation of the pyridine ring or side reactions.

  • Reagent Addition: Add propane-1-sulfonyl chloride dropwise over 10 minutes.

    • Observation: Fuming may occur (HCl release); ensure venting.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint (TLC): Monitor disappearance of amine. If amine persists after 4h, add 0.2 equiv more chloride.

  • Quench & Workup:

    • Dilute with DCM.[4]

    • Wash 1: 1M HCl (Cold). Purpose: Converts excess pyridine to water-soluble pyridinium salt.

    • Wash 2: Sat.

      
      . Purpose: Neutralizes residual acid.
      
    • Wash 3: Brine.[4]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Part 3: Medicinal Chemistry Applications (SAR)

The


-propylsulfonamide moiety is a strategic tool in Lead Optimization. It modifies the physicochemical profile of a drug candidate without introducing the metabolic liability of aromatic rings (which can be oxidized) or the steric insignificance of a methyl group.
The "Propyl Effect" in Ligand Design

When docking into a protein binding pocket, the propyl chain offers:

  • Lipophilicity (LogP): Increases membrane permeability compared to methyl analogs.

  • Flexible Hydrophobicity: The 3-carbon chain can adopt gauche/anti conformations to fill hydrophobic pockets that are too small for a phenyl ring but too large for a methyl group.

  • Metabolic Stability: Unlike ethyl groups (prone to dealkylation) or longer chains (prone to

    
    -oxidation), the propyl group is relatively robust.
    
Comparative SAR Data

The following table illustrates the theoretical shift in properties when substituting sulfonyl tails on a generic benzenesulfonamide scaffold.

Substituent (

)

LogP (Approx)
Steric ProfilePrimary Application
Methyl (

)
BaselineMinimalSolubility, polar contacts.
Ethyl (

)
+0.5SmallMinor adjustment.
n-Propyl (

)
+1.0 Flexible/Medium Filling hydrophobic pockets (e.g., COX-2).
Phenyl (

)
+1.7Rigid/Large

-stacking interactions.
Decision Logic for Researchers

Use the following logic tree to determine if Propane-1-sulfonyl chloride is the correct reagent for your optimization campaign.

SAR_Logic Start Start: Lead Optimization Q1 Is the active site pocket hydrophobic? Start->Q1 Q2 Is the 'Methyl' analog too potent/polar? Q1->Q2 Yes UseMethyl Use Methanesulfonyl chloride Q1->UseMethyl No (Polar) Q3 Does the 'Phenyl' analog cause steric clash? Q2->Q3 Yes Q2->UseMethyl No UsePropyl USE Propane-1-sulfonyl chloride Q3->UsePropyl Yes (Goldilocks Zone) UseAryl Use Benzenesulfonyl chloride Q3->UseAryl No

Figure 2: SAR Decision Tree for selecting alkyl sulfonyl chlorides during lead optimization.

Part 4: Advanced Functionalization

Beyond simple sulfonamides, propane-1-sulfonyl chloride is utilized in:

  • Ionic Liquids: Reaction with methylimidazole yields 1-methyl-3-propylimidazolium propanesulfonate. These are used as green solvents and electrolytes.

  • Agrochemicals: The propyl-sulfonyl moiety is found in specific herbicide classes where lipophilicity aids in leaf cuticle penetration.

  • Cyclization Precursors: In complex synthesis, the propyl chain can be functionalized (e.g., via radical halogenation) to form sultams (cyclic sulfonamides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Methodologies. Retrieved from [Link]

Sources

Exploratory

Beyond Benzene: A Technical Guide to Novel Heterocyclic Sulfonyl Chlorides in Drug Design

Executive Summary Sulfonamides are a cornerstone of medicinal chemistry, yet the vast majority of library synthesis relies on phenyl-based sulfonyl chlorides due to commercial availability and synthetic ease. This relian...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides are a cornerstone of medicinal chemistry, yet the vast majority of library synthesis relies on phenyl-based sulfonyl chlorides due to commercial availability and synthetic ease. This reliance limits physicochemical diversity. Heterocyclic sulfonyl chlorides offer a strategic "escape from flatland," providing unique vectors for protein-ligand interaction, improved aqueous solubility, and distinct metabolic profiles.

This guide addresses the two primary barriers to their adoption: synthetic difficulty (harsh conditions incompatible with sensitive heterocycles) and chemical instability (rapid hydrolysis or SO₂ extrusion). We present modern protocols utilizing SO₂ surrogates (DABSO) and oxidative chlorination to access these high-value synthons.[1]

Strategic Value in Medicinal Chemistry

physicochemical Tuning & Bioisosterism

Replacing a benzene ring with a heterocycle (e.g., pyridine, pyrazole, thiophene) in a sulfonamide scaffold dramatically alters the electronic landscape of the molecule.

  • pKa Modulation: The electron-withdrawing nature of nitrogen-containing heterocycles increases the acidity of the sulfonamide N-H. For example, a benzene-sulfonamide has a pKa ~10.1, whereas a pyridine-2-sulfonamide can drop to pKa ~8.4. This increases the fraction of ionized species at physiological pH, potentially improving solubility and potency if the target requires an anionic interaction (e.g., Carbonic Anhydrase inhibitors).

  • Vector Diversity: Heterocycles introduce lone pairs capable of specific hydrogen bond acceptance (HBA) with the target protein, a feature absent in phenyl rings.

The Stability Paradox

Researchers often avoid heterocyclic sulfonyl chlorides because they decompose rapidly.

  • Critical Insight: Pyridine-2-sulfonyl chlorides are notoriously unstable.[2] They undergo self-immolation via nucleophilic attack of the pyridine nitrogen onto the sulfur atom, leading to SO₂ extrusion and the formation of 2-chloropyridine.

  • Mitigation Strategy: Do not isolate unstable species. Convert them immediately to sulfonamides or, for library storage, convert them to Sulfonyl Fluorides (SuFEx synthons), which are thermodynamically stable yet kinetically active toward specific nucleophiles.

Synthetic Methodologies: From Thiols to Surrogates[3]

Traditional chlorosulfonylation (ClSO₃H) is too harsh for many electron-rich or acid-sensitive heterocycles. Modern drug discovery relies on two superior pathways: Oxidative Chlorination and SO₂ Surrogate Insertion .

Pathway A: Oxidative Chlorination (The Thiol Route)

This is the standard for accessing sulfonyl chlorides from commercially available heteroaromatic thiols or benzyl thiols.

  • Reagents: N-Chlorosuccinimide (NCS) / HCl or H₂O₂ / SOCl₂.

  • Mechanism: The thiol is oxidized to a sulfenyl chloride (RSCl), which is further oxidized to the sulfonyl chloride.

  • Advantage: Mild conditions (0°C) prevent the acid-catalyzed decomposition seen in older methods.

Pathway B: DABSO-Mediated Synthesis (The Novel Route)

For substrates where the thiol is unavailable, the use of DABSO (DABCO·(SO₂)₂) as a solid, bench-stable source of sulfur dioxide is a breakthrough. This method allows the use of organometallic reagents (Grignards, Organolithiums) or Anilines (Sandmeyer type).[1]

  • Mechanism: The organometallic reagent attacks DABSO to form a metal sulfinate (R-SO₂-M). This intermediate is then treated with an electrophilic chlorine source (NCS) to yield the sulfonyl chloride.

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on starting material availability and substrate stability.

SynthesisDecision Start Target: Heterocyclic Sulfonyl Chloride CheckThiol Is the Heteroaryl Thiol commercially available? Start->CheckThiol YesThiol Pathway A: Oxidative Chlorination CheckThiol->YesThiol Yes NoThiol Is the Heteroaryl Halide available? CheckThiol->NoThiol No CheckAcid Is the Heterocycle Acid Sensitive? YesThiol->CheckAcid YesHalide Pathway B: Metallation + DABSO NoThiol->YesHalide Yes CheckAniline Is the Heteroaryl Aniline available? NoThiol->CheckAniline No MethodNCS Protocol: NCS / HCl / MeCN (Mild, High Yield) CheckAcid->MethodNCS Yes (Avoid Cl2 gas) MetalStep 1. Li/Mg Exchange 2. Trap with DABSO 3. Quench with NCS YesHalide->MetalStep Sandmeyer Pathway C: Sandmeyer Reaction (Aniline + DABSO + NaNO2) CheckAniline->Sandmeyer Yes

Figure 1: Strategic decision tree for selecting the synthesis route of heterocyclic sulfonyl chlorides.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Oxidative Chlorination (NCS Method)

Best for: Thiophenes, Furans, Pyrimidines starting from Thiols.

Reagents:

  • Heteroaryl Thiol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (3.0 equiv)

  • 2M HCl (aq)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: Dissolve the thiol in MeCN (5 mL/mmol) and cool to 0°C in an ice bath.

  • Acidification: Add 2M HCl (0.5 mL/mmol). Note: The acid activates NCS.

  • Addition: Add NCS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Monitoring (Checkpoint): After 30 minutes, pull an aliquot. Mini-workup: quench with water, extract into EtOAc.

    • TLC/LCMS: Look for the disappearance of the thiol. Warning: Sulfonyl chlorides are unstable on LCMS (often seen as sulfonic acid or methyl ester if MeOH is used). Derivatize a small sample with morpholine to confirm the sulfonyl chloride species.

  • Workup: Dilute with cold water. Extract immediately with cold Et₂O or CH₂Cl₂. Wash with brine.[3] Dry over Na₂SO₄.

  • Utilization: Do not rotovap to dryness if the substrate is unstable (e.g., pyridine derivatives). Use the solution directly for the coupling step.

Protocol B: DABSO-Mediated Synthesis (Willis Method)

Best for: Complex heterocycles starting from Halides.

Reagents:

  • Heteroaryl Iodide/Bromide (1.0 equiv)

  • iPrMgCl·LiCl (TurboGrignard) or n-BuLi

  • DABSO (0.6 equiv) (Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

Step-by-Step:

  • Metallation: In a flame-dried flask under Argon, dissolve halide in dry THF. Cool to -78°C (for Li) or 0°C (for Mg). Add organometallic reagent dropwise.[4] Stir 30 min.

  • SO₂ Insertion: Add solid DABSO in one portion. Warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: The suspension should become a fine slurry (formation of metal sulfinate).

  • Chlorination: Cool the mixture to 0°C. Add NCS (dissolved in minimal THF) dropwise. Stir for 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove succinimide and salts.

  • Isolation: The filtrate contains the sulfonyl chloride. For high purity, perform a quick aqueous wash (cold) and dry.

Stability & Decomposition Mechanisms[6][7]

Understanding why your compound degrades is key to preventing it.

The Pyridine Problem

Pyridine-2-sulfonyl chlorides are uniquely unstable. The nitrogen lone pair is perfectly positioned to attack the sulfur atom, displacing chloride.

Decomposition Substrate Pyridine-2-sulfonyl chloride Intermediate Cyclic Sulfonyl Ammonium Intermediate Substrate->Intermediate Intramolecular Nucleophilic Attack Products 2-Chloropyridine + SO2 (Gas) Intermediate->Products SO2 Extrusion (Irreversible)

Figure 2: Mechanism of SO₂ extrusion in pyridine-2-sulfonyl chlorides.

Stabilization Data
Heterocycle ClassStability ProfileRecommended Handling
Thiophene-2-SO₂Cl HighStable at RT for days. Can be stored.[4]
Pyridine-3-SO₂Cl ModerateHydrolyzes in moist air. Store under Ar at -20°C.
Pyridine-2-SO₂Cl Critical Decomposes in hours at RT. Use immediately in solution.
Pyrimidine-2-SO₂Cl LowSimilar to pyridine-2.[2][5][6] Keep cold and in solution.

References

  • Willis, M. C., et al. (2011).[7] "DABSO-Based Reagents for the Synthesis of Sulfonyl Chlorides and Sulfonamides." Organic Letters.

  • Pfizer Global R&D. (2006).[4] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry.

  • Bahrami, K., et al. (2009).[8] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using H2O2/SOCl2." Journal of Organic Chemistry.

  • Sharpless, K. B., et al. (2014).[9] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie.

  • Grygorenko, O. O., et al. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate.[10][11]

Sources

Protocols & Analytical Methods

Method

General procedure for sulfonamide synthesis using 3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Executive Summary This guide details the synthetic optimization and handling protocols for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also known as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride). Unlike aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic optimization and handling protocols for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also known as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride).

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic building block presents unique challenges regarding stability and reactivity. The incorporation of the oxolane (tetrahydrofuran) ring is a strategic medicinal chemistry tactic to lower LogP and improve metabolic stability compared to carbocyclic analogs. This protocol addresses the specific requirement to suppress sulfene elimination side-pathways common in aliphatic sulfonyl chlorides while maximizing yield.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(Oxolan-3-yl)propane-1-sulfonyl chloride
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
Physical State Colorless to pale yellow oil (typically)
Reactivity Class Electrophile (Soft Sulfur center); Moisture Sensitive
Storage -20°C, under Argon/Nitrogen. Hydrolyzes rapidly in moist air.

Critical Handling Note: Aliphatic sulfonyl chlorides possessing


-protons (protons on the carbon adjacent to the sulfonyl group) are prone to dehydrohalogenation  in the presence of strong bases, forming a highly reactive sulfene intermediate  (

). This intermediate can lead to oligomerization or non-selective reactions. Therefore, temperature control (

C) and base selection are more critical here than with aromatic analogs.

Reaction Mechanism & Logic

The synthesis follows a nucleophilic substitution at the sulfur atom.[1] However, two competing pathways exist:

  • Pathway A (Desired): Direct nucleophilic attack (

    
    -like) by the amine.
    
  • Pathway B (Undesired): E2 elimination by the base to form a sulfene, followed by non-selective trapping.

To favor Pathway A, we utilize non-nucleophilic, moderately basic conditions and low temperatures.

ReactionMechanism R1 Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack Sulfene Sulfene Intermediate (Side Product Risk) R1->Sulfene Elimination (Base > pKa 12) Amine Amine (Nucleophile) Amine->Inter Base Base (Scavenger) Salt Base-HCl Salt Base->Salt Neutralizes HCl Product Target Sulfonamide Inter->Product Cl- Elimination Inter->Salt Sulfene->Product Amine Trap (Less Controlled)

Figure 1: Mechanistic pathways. Pathway A (Blue/Green) is the controlled route. Pathway B (Red) occurs if base strength or temperature is too high.

Standard Operating Procedure (SOP)

Method A: The "DCM/TEA" Protocol (Standard)

Best for: Primary and unhindered secondary amines.

Reagents:

  • Amine (1.0 equiv)[2]

  • 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add TEA (1.5 mmol). Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the elimination of HCl from the aliphatic sulfonyl chloride, preventing sulfene formation.

  • Electrophile Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Caution: Exothermic reaction.[1] Do not add in one bolus.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC or LCMS. The sulfonyl chloride is not UV active, so monitor the disappearance of the amine or the appearance of the product mass.

Method B: The "Pyridine" Protocol (Difficult Substrates)

Best for: Anilines (aromatic amines) or acid-sensitive substrates.

Protocol:

  • Dissolve the amine in Pyridine (acts as both solvent and base).

  • Cool to 0°C.

  • Add Sulfonyl Chloride dropwise.

  • Optional: If conversion is low after 4 hours, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

    • Mechanism:[3][4][5] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then attacked by the amine.

Workup & Purification Strategy

The "Hinsberg Principle" is utilized here to separate sulfonamides from unreacted amines without chromatography when possible.

WorkupFlow Start Crude Reaction Mixture (DCM) AcidWash 1. Wash with 1N HCl Start->AcidWash OrgLayer1 Organic Layer (Contains Sulfonamide + Excess R-SO2Cl) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains Unreacted Amine + Base) AcidWash->AqLayer1 Discard BaseWash 2. Wash with Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Pure Sulfonamide) BaseWash->OrgLayer2 Separation AqLayer2 Aqueous Layer (Hydrolyzed Sulfonic Acid) BaseWash->AqLayer2 Discard Final Dry (MgSO4) & Concentrate OrgLayer2->Final

Figure 2: Purification workflow. Note: If the product is a primary sulfonamide (R-SO2-NH-R'), avoid strong base (NaOH) washes as the product will deprotonate and move to the aqueous layer.

Step-by-Step Workup:

  • Quench: Add water to the reaction mixture to hydrolyze excess sulfonyl chloride. Stir for 15 mins.

  • Dilution: Dilute with EtOAc or DCM.

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Purpose: Protonates unreacted amine and Pyridine/TEA, moving them to the aqueous layer.

    • Exception: Do not use if your product contains a basic heterocycle (e.g., pyridine ring) elsewhere in the molecule.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ .

    • Purpose: Removes the sulfonic acid byproduct generated from the hydrolysis of excess sulfonyl chloride.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Recovery Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh reagent. Minimize air exposure.
Complex Mixture (TLC) Sulfene FormationLower temp to -10°C. Switch from TEA to Pyridine (softer base).
Unreacted Amine Steric HindranceUse Method B (Pyridine + DMAP). Heat to 40°C only after initial mixing at 0°C.
Product in Aqueous Layer Product is too polar or acidicIf product is a primary sulfonamide, it may deprotonate in base. Skip NaHCO₃ wash; use water only.

References

  • Reaction Mechanism & Sulfenes: King, J. F., & Rathore, R. (1992). Sulfenes. In The Chemistry of Sulphonic Acids, Esters and their Derivatives. Wiley.

  • General Sulfonamide Protocols: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADME Problems. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Hinsberg Test & Purification Principles: Gamboa, J. A., et al. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments (JoVE).

  • DMAP Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161.

  • THF Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Application

Reaction conditions for coupling 3-(Oxolan-3-yl)propane-1-sulfonyl chloride with amines

Executive Summary This Application Note details the optimized reaction conditions for coupling 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also known as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) with primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for coupling 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also known as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) with primary and secondary amines. Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent presents unique challenges regarding hydrolytic stability and reactivity. This guide provides two validated protocols—Homogeneous Organic and Biphasic Schotten-Baumann —to ensure high yields while preserving the integrity of the oxolane ring and minimizing side reactions like di-sulfonylation.

Chemical Context & Mechanism

Reagent Profile
  • Reagent: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride[1]

  • Structure: An aliphatic sulfonyl chloride tethered to a tetrahydrofuran (oxolane) ring via a propyl spacer.

  • Key Properties:

    • Aliphatic Reactivity: Less electrophilic than arenesulfonyl chlorides; requires careful base selection to drive the reaction without promoting hydrolysis.

    • Solubility: The oxolane ring imparts moderate polarity, making it soluble in DCM, THF, and EtOAc, but potentially miscible in wet organic layers, increasing hydrolysis risk.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur center.

  • Elimination: Chloride is expelled, forming the protonated sulfonamide.

  • Deprotonation: The base scavenges the acidic proton (and the HCl byproduct), driving the equilibrium forward.

Note on Side Reactions:

  • Hydrolysis: Water competes with the amine, converting the chloride to the unreactive sulfonic acid.[2]

  • Di-sulfonylation: With primary amines, the resulting sulfonamide proton is acidic (

    
    ). If excess base and sulfonyl chloride are present, a second substitution can occur, forming an imide-like species (
    
    
    
    ).
Mechanistic Visualization

ReactionMechanism R1 Sulfonyl Chloride (R-SO2-Cl) Inter Tetrahedral Intermediate R1->Inter Attack Side1 Sulfonic Acid (Hydrolysis) R1->Side1 + H2O (Fast) Amine Amine (R'-NH2) Amine->Inter Attack Prod Sulfonamide (R-SO2-NH-R') Inter->Prod -Cl⁻ Byprod HCl (Salt) Inter->Byprod Base Scavenge Side2 Di-sulfonamide (Over-reaction) Prod->Side2 + R-SO2-Cl (Excess Base)

Caption: Mechanistic pathway showing the desired sulfonylation versus competitive hydrolysis and di-sulfonylation pathways.

Critical Reaction Parameters

ParameterRecommendationRationale
Stoichiometry 1.0 eq Amine : 1.1–1.2 eq Sulfonyl ChlorideSlight excess of chloride compensates for minor hydrolysis.
Base TEA or DIPEA (1.5–2.0 eq)Sufficient to neutralize HCl. Pyridine can be used but is harder to remove.
Solvent DCM (Anhydrous) or THFDCM is preferred for ease of workup. THF is ideal for polar amines.
Temperature

Start cold to suppress hydrolysis and exotherm; warm to complete reaction.
Concentration 0.1 M – 0.2 MModerate dilution prevents "hot spots" that favor di-sulfonylation.

Experimental Protocols

Protocol A: Standard Homogeneous Coupling (DCM/TEA)

Best for: Lipophilic amines, valuable substrates, and small-to-medium scale.

Reagents:

  • Amine substrate (1.0 mmol)

  • 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.2 mmol)

  • Triethylamine (TEA) (2.0 mmol)

  • Dichloromethane (DCM), Anhydrous (5–10 mL)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Addition: Dissolve the sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Tip: Slow addition at low temperature is critical to prevent di-sulfonylation of primary amines.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS.[3] If amine remains after 4 hours, add 0.1 equiv catalytic DMAP (only if necessary).

  • Quench & Workup:

    • Quench with water (5 mL).

    • Dilute with DCM (20 mL) and wash with 1M HCl (to remove unreacted amine/TEA) followed by saturated NaHCO

      
        (to remove sulfonic acid byproduct).
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate.[1]
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), scale-up, or "Green" chemistry requirements.

Reagents:

  • Amine substrate (1.0 mmol)

  • 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.2 mmol)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ) (2.5 mmol)
  • Solvent System: THF/Water (1:1) or DCM/Water (1:1)

Procedure:

  • Preparation: Dissolve the amine and Na

    
    CO
    
    
    
    in water (2.5 mL).
  • Addition: Dissolve the sulfonyl chloride in THF (or DCM) (2.5 mL).

  • Mixing: Add the organic solution to the aqueous amine solution vigorously at

    
    .
    
  • Reaction: Stir vigorously at RT for 4–12 hours. The biphasic nature protects the sulfonyl chloride from rapid hydrolysis inside the organic droplets before it reacts at the interface.

  • Workup:

    • Acidify carefully to pH ~3-4 with 1M HCl (if product is acid-stable).

    • Extract with EtOAc or DCM (

      
       mL).
      
    • Wash combined organics with brine, dry, and concentrate.[1]

Troubleshooting & Optimization

Decision Logic for Protocol Selection

ProtocolSelection Start Select Amine Type Solubility Is Amine Water Soluble? Start->Solubility ProtoB Protocol B: Schotten-Baumann (THF/H2O) Solubility->ProtoB Yes Hindered Is Amine Sterically Hindered? Solubility->Hindered No (Lipophilic) ProtoA Protocol A: DCM / TEA (Anhydrous) Hindered->ProtoA No ModA Modify Protocol A: Add DMAP cat. + Heat (40°C) Hindered->ModA Yes

Caption: Decision tree for selecting the optimal coupling protocol based on amine properties.

Common Issues
  • Low Yield (Hydrolysis Dominates):

    • Cause: Wet solvents or old sulfonyl chloride reagent.

    • Fix: Use freshly distilled solvents. Verify reagent quality (hydrolyzed reagent smells strongly of acid). Switch to Protocol B (Schotten-Baumann) which can sometimes outcompete hydrolysis due to phase transfer effects.

  • Di-sulfonylation (R-N(SO

    
    R)
    
    
    
    ):
    • Cause: Excess sulfonyl chloride or base; high temperature.[2]

    • Fix: STRICT

      
       stoichiometry of chloride. Add chloride very slowly at 
      
      
      
      . Use a bulky base (e.g., DIPEA) instead of TEA.
  • Unreacted Amine (Steric Hindrance):

    • Cause: The propyl-oxolane tail is flexible but can fold; bulky amines may struggle.

    • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux in DCM (

      
      ) or use 1,2-dichloroethane (
      
      
      
      ).

Safety & References

Safety Warning: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is corrosive and a lachrymator. Handle only in a fume hood. It reacts violently with water to release HCl gas.

References
  • General Sulfonylation Mechanism: RSC Advances, "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines."

  • Schotten-Baumann Conditions: Organic Process Research & Development, "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."

  • Aliphatic Sulfonyl Chloride Reactivity: BenchChem, "Sulfonylation of Primary Amines - Technical Support."

  • Reagent Data: PubChem Compound Summary for CID 122163366, "3-(Oxolan-3-yl)propane-1-sulfonyl chloride."[4]

Sources

Method

Synthesis of sulfonate esters using 3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Introduction & Scope This application note details the protocol for utilizing 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS: N/A for specific commercial batches, structurally related to 1-propanesulfonyl chloride) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for utilizing 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS: N/A for specific commercial batches, structurally related to 1-propanesulfonyl chloride) as a derivatizing agent.

In medicinal chemistry, this reagent is strategically employed to introduce a 3-(tetrahydrofuran-3-yl)propyl sulfonate moiety. Unlike standard tosylates or mesylates, this specific group serves a dual purpose:

  • Leaving Group Activation: It converts alcohols into active electrophiles for subsequent nucleophilic substitution (

    
    ).
    
  • Physicochemical Modulation: The tetrahydrofuran (oxolane) ring acts as a polar, non-aromatic bioisostere. If the sulfonate ester is the final product (e.g., as a prodrug or covalent probe), the oxolane tail improves aqueous solubility and metabolic stability compared to lipophilic alkyl chains.

Target Audience: Synthetic chemists and process development scientists optimizing alkylation reactions or solubility profiles.

Chemical Profile & Mechanistic Insight

The Reagent
  • Chemical Name: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride[1]

  • Functional Class: Aliphatic Sulfonyl Chloride

  • Key Feature: The

    
    -protons adjacent to the sulfonyl group render this reagent susceptible to sulfene formation  via elimination (
    
    
    
    mechanism) in the presence of strong bases. This is a critical process variable.
Mechanistic Pathway: The DMAP Effect

For aliphatic sulfonyl chlorides, direct attack by an alcohol is kinetically slow. The use of 4-Dimethylaminopyridine (DMAP) is not optional; it is catalytic.[2][3] DMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly electrophilic N-sulfonylpyridinium intermediate.

Critical Warning (Sulfene Pathway): If the reaction temperature is too high or the base (Triethylamine/DIPEA) concentration is too high relative to the substrate, the base may deprotonate the


-carbon, generating a reactive sulfene  intermediate (

). This leads to side reactions. Control: Maintain

during addition.

Mechanism Reagent Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Activated) Reagent->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Catalyst Product Sulfonate Ester (Product) Inter->Product Alcohol Attack Alcohol Substrate (R'-OH) Alcohol->Product Base Base (TEA/DIPEA) Base->Product Scavenges HCl

Figure 1: Catalytic cycle for sulfonylation. DMAP activates the sulfonyl chloride, preventing the slower direct attack and minimizing side reactions.

Experimental Protocol

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate (Alcohol) 1.0ReactantMust be dry (azeotrope with toluene if necessary).
Sulfonyl Chloride 1.2 – 1.5ReagentExcess accounts for hydrolytic loss.
Triethylamine (TEA) 2.0 – 3.0BaseScavenges HCl. Pyridine can be used as solvent/base.
DMAP 0.1 – 0.2CatalystEssential for rate acceleration.
DCM (CH₂Cl₂) SolventMediumAnhydrous grade required.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M – 0.2 M concentration).

  • Add Triethylamine (2.5 equiv) and DMAP (0.1 equiv) .

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Cooling suppresses the E1cB elimination pathway (sulfene formation).

Step 2: Reagent Addition

  • Dissolve 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.3 equiv) in a minimal volume of DCM.

  • Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Observation: A white precipitate (TEA·HCl salts) may form immediately. This is normal.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitor via TLC or LC-MS after 2 hours.

  • Endpoint: Disappearance of the starting alcohol. The product will typically be less polar (higher

    
    ) than the alcohol.
    

Step 4: Workup (The "Buffered" Wash)

  • Quench: Add saturated

    
     solution (aqueous) and stir vigorously for 10 minutes. Rationale: This hydrolyzes excess sulfonyl chloride into the water-soluble sulfonate salt.
    
  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with:

    • 0.5 M HCl or 5% Citric Acid (To remove DMAP and TEA).

    • Brine (To dry the organic layer).

  • Dry: Dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

Workflow Start Start: Dry Alcohol in DCM + TEA + DMAP Cool Cool to 0°C Start->Cool Add Add Sulfonyl Chloride (Dropwise) Cool->Add Warm Warm to RT (2-4 Hours) Add->Warm Check Check TLC/LCMS Warm->Check Check->Add Incomplete (Add 0.2 eq more) Quench Quench: Sat. NaHCO3 (Hydrolyze Excess Reagent) Check->Quench Complete Wash Acid Wash (Citric Acid) Remove Amines Quench->Wash Purify Flash Chromatography Wash->Purify

Figure 2: Operational workflow ensuring removal of amine catalysts and hydrolysis of excess reagent.

Troubleshooting & Optimization (E-E-A-T)

ObservationRoot CauseCorrective Action
Low Yield / Recovered Alcohol Hydrolysis of ReagentEnsure DCM is anhydrous. The sulfonyl chloride hydrolyzes faster than it reacts if water is present.
New Spot close to Baseline Hydrolysis to Sulfonic AcidThe reagent hydrolyzed. Do not mistake the sulfonic acid byproduct for the product.
Multiple Non-Polar Spots Elimination (Substrate)If the alcohol is secondary/tertiary, the basic conditions may cause elimination to an alkene. Switch to Pyridine (solvent) without DMAP, or use DABCO .
Reagent "Fuming" HCl ReleaseAliphatic sulfonyl chlorides release HCl on contact with moist air. Handle in a fume hood.
Peroxide Test Positive THF Ring OxidationThe "Oxolan-3-yl" moiety can form peroxides upon long storage. Test the reagent with starch-iodide paper before use.

References

  • Yoshida, Y., et al. (1999).[4] "Practical synthesis of aryl sulfonates." Synthesis, 1999(09), 1633-1636.

  • Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters, 20(2), 99-102. (Foundational reference for DMAP nucleophilic catalysis mechanism).

  • King, J. F. (1975). "Return of the sulfenes." Accounts of Chemical Research, 8(1), 10-17. (Authoritative source on Sulfene mechanism/E1cB elimination in aliphatic sulfonyl chlorides).

  • Ghosh, A. K., et al. (2017). "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs, 15(11), 371. (Context on the use of THF/Oxolane as a bioisostere).

Sources

Application

Application Note: High-Impact Fragment Elaboration Utilizing 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

Abstract This application note details the strategic deployment of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also referred to as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) in Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also referred to as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) in Fragment-Based Drug Discovery (FBDD).[][2] While sulfonyl chlorides are ubiquitous in library synthesis, this specific reagent offers a unique "solubility-enhancing vector" for fragment elaboration.[] By coupling the metabolic stability of the oxolane (tetrahydrofuran, THF) ring with a flexible propyl linker, this reagent allows medicinal chemists to probe solvent-exposed sub-pockets while simultaneously optimizing the physicochemical properties (LogD, solubility) of the growing lead. This guide provides validated protocols for parallel synthesis, purification, and physiochemical rationale for its use over traditional aryl sulfonyl chlorides.

Introduction: The "Oxolane Advantage" in FBDD

In the transition from Fragment-to-Lead , a common bottleneck is the "lipophilicity trap"—where growing a fragment increases affinity but destroys solubility and metabolic stability.[][2] Traditional capping groups like benzenesulfonyl chloride often exacerbate this issue by adding aromaticity and increasing LogP.

3-(Oxolan-3-yl)propane-1-sulfonyl chloride acts as a superior alternative due to three structural features:

  • The Sulfonyl Warhead: Forms a sulfonamide bond, a stable bioisostere of the amide bond with a distinct geometry (tetrahedral sulfur) that often picks up unique hydrogen bonding interactions in the active site.

  • The Propyl Linker: A 3-carbon aliphatic chain provides necessary flexibility, allowing the terminal ring to "reach" out of the primary binding pocket into adjacent solvent channels or hydrophobic enclosures without inducing steric clash.

  • The Oxolane (THF) Ring: Unlike a phenyl ring, the saturated oxygen heterocycle lowers lipophilicity (LogP) and acts as a weak hydrogen bond acceptor, improving water solubility and often enhancing metabolic stability against CYP450 oxidation [1, 2].

Comparative Physicochemical Profile

Table 1: Theoretical comparison of capping groups on a standard piperazine fragment.

PropertyPhenyl-sulfonyl Cap3-(Oxolan-3-yl)propyl-sulfonyl Cap Impact on Drug Design
Hybridization sp² (Planar)sp³ (3D/Aliphatic) Increases "Escape from Flatland" (Fsp³ score).[][2]
H-Bond Acceptors 2 (Sulfonyl O)3 (Sulfonyl O + Ether O) Additional interaction point for solvent/protein.[][2]
LogP Trend High (Lipophilic)Moderate (Amphiphilic) Improves solubility and lowers non-specific binding.[]
Metabolic Risk High (Aromatic hydroxylation)Low (Saturated ether) Reduces clearance (Cl_int).[]

Strategic Application: Fragment Growing Workflow

The primary application of this reagent is in Fragment Growing . Once a low-affinity amine-containing fragment (the "seed") is identified via NMR or SPR screening, this sulfonyl chloride is used to rapidly generate a "Sociable Fragment" analog [3].[]

Workflow Visualization

The following diagram illustrates the decision logic for deploying this reagent during hit expansion.

FBDD_Workflow FragmentHit Amine Fragment Hit (KD: 100µM - 1mM) Decision Structural Analysis: Is the amine vector pointing towards solvent? FragmentHit->Decision Decision->FragmentHit No (Link/Merge) ReagentSelect Select Reagent: 3-(Oxolan-3-yl)propane-1-sulfonyl Cl Decision->ReagentSelect Yes (Grow) Synthesis Parallel Synthesis (Sulfonamide Coupling) ReagentSelect->Synthesis Evaluation Evaluate Lead: 1. Affinity (SPR/FP) 2. Solubility (LogD) Synthesis->Evaluation

Figure 1: Decision tree for selecting 3-(Oxolan-3-yl)propane-1-sulfonyl chloride during fragment elaboration.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis (96-well Format)

Objective: Rapidly couple the sulfonyl chloride to a library of 48-96 amine fragments.[][2] Scale: 50 µmol per reaction.

Materials:

  • Amine fragments (dissolved in DMF or DMA).[]

  • 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (0.5 M stock in Anhydrous DCM).[][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[]
    
  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).[][2]

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, aliquot 50 µmol of each amine fragment (1.0 eq).

  • Base Addition: Add 150 µmol (3.0 eq) of DIPEA to each well.

  • Reagent Addition: Slowly add 55 µmol (1.1 eq) of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride solution.

    • Expert Tip: Sulfonyl chlorides are moisture sensitive.[] Ensure the DCM stock is prepared immediately before use or stored under nitrogen.

  • Reaction: Seal the plate and shake at Room Temperature (RT) for 12 hours.

    • Monitoring: Check 2-3 random wells via LCMS.[][2] Look for the parent mass + 176 Da (mass of the sulfonyl moiety minus Cl).

  • Quenching/Scavenging: Add 100 mg of PS-Trisamine resin to each well to scavenge excess sulfonyl chloride.[][2] Shake for 4 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate to remove the resin.

  • Evaporation: Remove volatiles (DCM/DMF) using a Genevac or SpeedVac.[]

  • Resuspension: Dissolve residues in DMSO for biological screening.

Protocol B: Gram-Scale Synthesis (Lead Optimization)

Objective: Synthesize >1g of a prioritized lead for PK/PD profiling.[][2] Safety: Perform in a fume hood. Sulfonyl chlorides are corrosive and lachrymators.

Reaction Scheme Visualization:

Reaction_Mechanism Reactants Amine (R-NH2) + 3-(Oxolan-3-yl)propane-1-sulfonyl Cl Intermediate Tetrahedral Intermediate (Sulfonyl-Ammonium) Reactants->Intermediate Nucleophilic Attack BaseAction Base (DIPEA) removes HCl Intermediate->BaseAction Product Final Sulfonamide (Stable Lead) Intermediate->Product Elimination of Cl- BaseAction->Product Scavenging

Figure 2: Mechanistic flow of the sulfonamide coupling reaction.

Methodology:

  • Setup: Charge a dry round-bottom flask with the amine substrate (5.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 25 mL).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base: Add Triethylamine (TEA, 15.0 mmol, 3.0 eq) dropwise.

  • Addition: Add 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (5.5 mmol, 1.1 eq) dropwise over 10 minutes.

    • Causality: Slow addition at 0°C prevents exotherms and minimizes the formation of bis-sulfonamides (if the starting amine is primary).[]

  • Warm-up: Remove the ice bath and allow the reaction to stir at RT for 4-6 hours.

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).[]

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.[]

    • Wash with Saturated NaHCO3 (2 x 30 mL) to remove any hydrolyzed sulfonic acid byproducts.[]

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The oxolane ring is polar, so the product usually elutes later than phenyl analogs.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Hydrolysis (Sulfonic Acid formation) Wet solvents or old reagent.[][2]Use anhydrous DCM/DMF.[] Store sulfonyl chloride in a desiccator.
Low Yield (Steric Hindrance) Amine is bulky or secondary.[]Switch solvent to Pyridine (acts as solvent & base) or add catalytic DMAP (10 mol%).[]
Bis-sulfonylation Excess reagent/High Temp.[][2]Strictly control stoichiometry (1.0 eq amine : 1.05 eq chloride) and keep at 0°C.

References

  • Meanwell, N. A. (2011).[] The influence of bioisosteres in drug design: tactical applications. Journal of Medicinal Chemistry. (General principles of oxolane/THF as bioisosteres).

  • Wuitschik, G., et al. (2010).[] Oxetanes as promising modules in drug discovery.[] Angewandte Chemie International Edition.[] (Discusses saturated oxygen heterocycles for LogP reduction).[]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[][2][3][4][5] Nature Chemistry.[] (Foundational FBDD concepts).

  • Life Chemicals. (2026). Sociable Fragment Library for FBDD.[][5] (Context on fragment elaboration vectors).[][5]

  • Bahrami, K. (2011).[][6] TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids.[][2][6] Synlett.[] (Synthesis of sulfonyl chloride reagents).

Sources

Method

Application Note &amp; Protocol: A Scalable, Self-Validating Synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, field-proven methodology for the multi-gram scale-up synthesis of 3-(oxolan-3-yl)propane-1-sulfonyl chloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the multi-gram scale-up synthesis of 3-(oxolan-3-yl)propane-1-sulfonyl chloride, a key building block in contemporary medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and analytical checkpoints necessary for a robust, reproducible, and safe scale-up. The narrative is grounded in first-principles of organic chemistry, explaining the causality behind reagent selection, reaction conditions, and purification strategies. The synthesis is presented as a three-stage workflow: (1) Conversion of 3-hydroxytetrahydrofuran to a reactive alkyl bromide intermediate, (2) Grignard-mediated carbon-carbon bond formation to construct the C3-side chain, and (3) A high-yield, two-step conversion of the terminal alcohol to the target sulfonyl chloride via a thiol intermediate. Each stage includes detailed protocols, in-process controls, and troubleshooting insights, ensuring a self-validating and trustworthy process.

Strategic Overview: Retrosynthetic Analysis

The successful scale-up of any synthetic route begins with a sound strategic plan. The retrosynthetic analysis of the target compound, 3-(oxolan-3-yl)propane-1-sulfonyl chloride (1 ), reveals a convergent and industrially viable pathway. The primary disconnection is the sulfonyl chloride moiety, which is reliably formed from the corresponding thiol (2 ) via oxidative chlorination. The thiol itself is accessible from a suitable alkyl halide, such as the 3-(oxolan-3-yl)propan-1-ol (3 ), through a two-step alcohol-to-thiol conversion. The carbon skeleton of 3 can be constructed by the nucleophilic addition of an allyl Grignard reagent to 3-oxolanone (or a related electrophile), followed by hydroboration-oxidation, but a more direct and controllable approach for scale-up involves the coupling of a C1-synthon from the oxolane ring with a C2-synthon. An alternative, robust C-C bond formation strategy involves the coupling of a Grignard reagent derived from 3-bromotetrahydrofuran (5 ) with an appropriate three-carbon electrophile. However, for process control and scalability, we will focus on a pathway starting from the commercially available and cost-effective 3-hydroxytetrahydrofuran (4 ). This strategy minimizes the use of highly energetic reagents and provides clear checkpoints for quality control.

G cluster_main_path Proposed Synthetic Pathway Target Target: 3-(Oxolan-3-yl)propane- 1-sulfonyl chloride (1) Thiol Intermediate: 3-(Oxolan-3-yl)- propane-1-thiol (2) Target->Thiol Oxidative Chlorination Alcohol Intermediate: 3-(Oxolan-3-yl)- propan-1-ol (3) Thiol->Alcohol Thiol Synthesis (e.g., via Mesylate/Thiourea) Halide Intermediate: 3-(3-Bromopropyl)- oxolane (4) Alcohol->Halide Hydroboration- Oxidation StartingMaterial Starting Material: 3-Hydroxytetrahydrofuran Halide->StartingMaterial Grignard Coupling (Conceptual Alternative) p_Target Target (1) Sulfonyl Chloride p_Thiol Intermediate (2) Thiol p_Target->p_Thiol [Step 3] Oxidative Chlorination p_Alcohol Intermediate (3) Alcohol p_Thiol->p_Alcohol [Step 2] Two-Step Conversion p_Starting Starting Material 3-Hydroxytetrahydrofuran p_Alcohol->p_Starting [Step 1] C-C Bond Formation

Caption: Retrosynthetic analysis of the target sulfonyl chloride.

Stage 1: Synthesis of 3-(Oxolan-3-yl)propan-1-ol (3)

This stage involves a two-step process starting from 3-hydroxytetrahydrofuran: conversion to an alkyl bromide followed by a Grignard coupling reaction.

Protocol 1A: Synthesis of 3-Bromotetrahydrofuran

The conversion of alcohols to alkyl halides is a fundamental transformation.[1][2] While reagents like thionyl chloride or phosphorus tribromide are effective, their handling on a larger scale introduces significant safety and work-up challenges.[3][4] A more scalable and controllable method involves the use of a hydrogen halide.[5][6] Here, we utilize hydrobromic acid.

Causality: The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water).[2] The bromide ion then displaces water via an Sₙ2 mechanism. Using a strong acid like HBr ensures efficient protonation.

Materials

Reagent Formula MW ( g/mol ) Amount (1.0 mol scale) Moles
3-Hydroxytetrahydrofuran C₄H₈O₂ 88.11 88.1 g 1.00
Hydrobromic Acid (48% aq.) HBr 80.91 340 mL (~3.0 mol) ~3.0
Toluene C₇H₈ 92.14 500 mL -
Sodium Bicarbonate (sat. aq.) NaHCO₃ 84.01 As needed -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 50 g | - |

Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

  • Charge Reagents: Charge the flask with 3-hydroxytetrahydrofuran (88.1 g, 1.00 mol), toluene (500 mL), and 48% aqueous hydrobromic acid (340 mL).

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-95 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-18 hours, or until GC-MS analysis of an aliquot from the organic layer shows >95% conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 2 L separatory funnel and separate the layers.

  • Neutralization: Carefully wash the organic layer sequentially with water (2 x 250 mL) and saturated aqueous sodium bicarbonate solution (2 x 250 mL, Caution: CO₂ evolution) until the aqueous layer is neutral (pH ~7).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-bromotetrahydrofuran as a pale yellow oil.

  • Purification: The crude product is often of sufficient purity (>90%) for the next step. If necessary, purify by vacuum distillation.

Scale-up Insights:

  • Heat Management: The reaction is endothermic to maintain reflux but the work-up neutralization is exothermic. Ensure adequate cooling capacity during the bicarbonate wash.

  • Process Monitoring: Tracking water removal in the Dean-Stark trap provides a rough measure of reaction progress. However, GC-MS is essential for definitive endpoint determination.

Protocol 1B: Grignard Coupling to form 3-(Oxolan-3-yl)propan-1-ol

The Grignard reaction is a powerful tool for C-C bond formation but poses significant safety risks on scale-up due to its exothermic nature and the potential for delayed initiation.[7][8] This protocol uses ethylene oxide as the C2 electrophile, which requires careful handling.

Causality: The Grignard reagent, 3-(tetrahydrofuryl)magnesium bromide, is formed in situ. This potent nucleophile attacks the strained epoxide ring of ethylene oxide, leading to a ring-opening and the formation of the desired carbon skeleton after an acidic work-up.

Materials

Reagent Formula MW ( g/mol ) Amount (0.8 mol scale) Moles
Magnesium Turnings Mg 24.31 21.4 g 0.88
3-Bromotetrahydrofuran C₄H₇BrO 151.00 120.8 g 0.80
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 800 mL -
Iodine I₂ 253.81 1 crystal -
Ethylene Oxide (as ~2M sol. in THF) C₂H₄O 44.05 440 mL 0.88

| Ammonium Chloride (sat. aq.) | NH₄Cl | 53.49 | 500 mL | - |

Procedure:

  • Setup: Under a nitrogen atmosphere, equip a 3 L jacketed reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a temperature probe.

  • Grignard Initiation: Charge the reactor with magnesium turnings (21.4 g). Add a single crystal of iodine. Add ~50 mL of the anhydrous THF. In the dropping funnel, prepare a solution of 3-bromotetrahydrofuran (120.8 g) in anhydrous THF (350 mL). Add ~10% of the bromide solution to the magnesium. Initiation is indicated by a color change (disappearance of iodine color) and a gentle exotherm. In situ FTIR can be used to monitor the disappearance of the C-Br stretch to confirm initiation.[7]

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise, maintaining the internal temperature between 40-50 °C by controlling the addition rate and reactor jacket temperature. After the addition is complete, stir for an additional 1-2 hours at 45 °C to ensure complete formation.

  • Coupling Reaction: Cool the Grignard solution to 0 °C. Add the ethylene oxide solution dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Caution: Ethylene oxide is a toxic gas. This step is highly exothermic.

  • Quench: After stirring for 1 hour at 5-10 °C, slowly and carefully add saturated aqueous ammonium chloride solution (500 mL) while maintaining the temperature below 20 °C.

  • Work-up & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 300 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield 3-(oxolan-3-yl)propan-1-ol (3 ).

Stage 2: Conversion of Alcohol to Thiol (2)

Direct conversion of the alcohol to a thiol can be challenging. A robust and scalable two-step sequence via an isothiouronium salt is preferred.[9][10] This method avoids the use of odorous and toxic H₂S gas.

Causality: The alcohol is first converted to a better leaving group (mesylate). Thiourea, an excellent and easy-to-handle sulfur nucleophile, displaces the mesylate to form a stable S-alkylisothiouronium salt.[11] Subsequent alkaline hydrolysis liberates the desired thiol.[10]

Protocol:

  • Mesylation: In a reactor under nitrogen, dissolve 3-(oxolan-3-yl)propan-1-ol (3 , e.g., 0.5 mol) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Slowly add methanesulfonyl chloride (1.1 eq). Stir for 2 hours, allowing it to warm to room temperature. Monitor by TLC/GC-MS for completion. Quench with water, separate layers, wash the organic phase with dilute HCl and brine, dry, and concentrate to give the crude mesylate.

  • Isothiouronium Salt Formation: Dissolve the crude mesylate in ethanol. Add thiourea (1.2 eq) and heat the mixture to reflux for 6-8 hours. The salt often precipitates upon cooling.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture and reflux for another 4-6 hours.

  • Work-up: Cool the mixture, acidify carefully with cold HCl to pH ~5-6, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude thiol (2 ) can be purified by vacuum distillation.

Stage 3: Oxidative Chlorination to 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride (1)

The final step is the conversion of the thiol to the target sulfonyl chloride. While traditional methods often use chlorine gas, this is hazardous for scale-up.[12] Modern methods using milder reagents are preferable. A combination of an oxidant and a chloride source is highly effective.[13][14] Recent literature highlights systems like H₂O₂/ZrCl₄ or N-chlorosuccinimide (NCS) in acidic media.[12][14] An aqueous process using HCl and an oxidant like NaDCC can also be effective and environmentally benign.[15]

Causality: The reaction proceeds through the oxidation of the thiol to various sulfur intermediates (e.g., disulfide, sulfinic acid), which are then chlorinated to form the final sulfonyl chloride. The choice of reagent dictates the precise mechanism and reaction conditions. We will detail a protocol using a well-established N-chlorosuccinimide (NCS) system.

Materials

Reagent Formula MW ( g/mol ) Amount (0.4 mol scale) Moles
3-(Oxolan-3-yl)propane-1-thiol (2) C₇H₁₄OS 146.25 58.5 g 0.40
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂ 133.53 213.6 g 1.60
Hydrochloric Acid (2 M) HCl 36.46 160 mL 0.32
Acetonitrile C₂H₃N 41.05 800 mL -

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 1 L | - |

Procedure:

  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, dropping funnel, and temperature probe, under a nitrogen atmosphere.

  • Reaction: Charge the reactor with a solution of the thiol (2 , 58.5 g) in acetonitrile (640 mL). Cool the solution to 0-5 °C.

  • Reagent Addition: In a separate flask, prepare a slurry of NCS (213.6 g, 4.0 eq) in a mixture of 2 M HCl (160 mL) and acetonitrile (160 mL). Add this slurry dropwise to the thiol solution, maintaining the internal temperature below 10 °C. Caution: The reaction can be exothermic.

  • Monitoring: Stir the reaction at 5-10 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS (after quenching an aliquot with an amine like diethylamine to form the stable sulfonamide) until the thiol is consumed.[16]

  • Work-up: Once complete, pour the reaction mixture into a mixture of ice water (1 L) and diethyl ether (500 mL).

  • Extraction & Wash: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL). Combine the organic layers and wash sequentially with water (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL), and brine (300 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (note: use Na₂SO₄, not MgSO₄, as it is less acidic), filter, and concentrate under reduced pressure at a bath temperature below 35 °C. The product is a moisture-sensitive oil and should be used immediately or stored under an inert atmosphere.

Analytical & Quality Control

Rigorous analytical control is paramount for ensuring the quality and consistency of each intermediate and the final product.[16][17]

AnalyteTechniqueKey Parameters & Expected Values
3-Bromotetrahydrofuran GC-MSPurity >90%. Mass spectrum shows characteristic M+ and [M-Br]+ peaks.
3-(Oxolan-3-yl)propan-1-ol (3) ¹H NMR (CDCl₃)Multiplets at ~3.8 ppm (THF protons), triplet at ~3.6 ppm (-CH₂OH), multiplet for the methine proton, and multiplets for the propyl chain.
¹³C NMR (CDCl₃)Signal at ~62 ppm (-CH₂OH), signals ~67-70 ppm (THF carbons), and signals for the propyl chain and methine carbon.
Thiol (2) ¹H NMR (CDCl₃)Triplet at ~1.3 ppm (-SH proton).
GC-MSPurity >95%. Characteristic fragmentation pattern.
Sulfonyl Chloride (1) ¹H NMR (CDCl₃)The methylene protons alpha to the SO₂Cl group will be significantly downfield shifted to ~3.6-3.8 ppm.
TitrimetryReaction with a known excess of a nucleophile (e.g., benzyl mercaptan) followed by back-titration can determine the absolute purity/potency.

Comprehensive Workflow & Safety Management

The entire process requires strict adherence to safety protocols, particularly when handling pyrophoric Grignard reagents, toxic ethylene oxide, and corrosive, moisture-sensitive reagents like sulfonyl chlorides and their precursors.[18][19][20]

G cluster_safety Key Safety Alerts Start 3-Hydroxytetrahydrofuran Bromide 3-Bromotetrahydrofuran Start->Bromide HBr, Toluene Reflux Grignard Grignard Reagent (in situ) Bromide->Grignard Mg, THF Initiate: I₂ Alcohol 3-(Oxolan-3-yl)propan-1-ol Grignard->Alcohol 1. Ethylene Oxide, <10°C 2. aq. NH₄Cl Quench S1 Exothermic Initiation! Grignard->S1 S2 Highly Exothermic! Toxic Gas! Grignard->S2 Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et₃N DCM, 0°C Thiouronium Isothiouronium Salt Mesylate->Thiouronium Thiourea, EtOH Reflux Thiol 3-(Oxolan-3-yl)propane-1-thiol Thiouronium->Thiol aq. NaOH Reflux Product 3-(Oxolan-3-yl)propane- 1-sulfonyl chloride Thiol->Product NCS, aq. HCl Acetonitrile, <10°C S4 Stench! Handle in Fume Hood Thiol->S4 S3 Corrosive & Moisture Sensitive! Product->S3

Caption: Overall synthetic workflow with critical safety checkpoints.

Hazard Management:

  • Grignard Reaction: Must be performed under a strictly inert atmosphere. The risk of uncontrolled exotherm upon initiation is high; therefore, add only a small portion of the halide initially and confirm initiation before proceeding.[7] Ensure the reactor has adequate cooling capacity and a plan for emergency quenching.

  • Ethylene Oxide: Extremely flammable and a known carcinogen. Should be handled in a well-ventilated fume hood, preferably as a solution in THF, to minimize exposure to the gaseous form.

  • Thiol: Possesses a strong, unpleasant odor. All manipulations should be conducted in an efficient fume hood. Waste should be quenched with bleach before disposal.

  • Chlorinating Agents & Sulfonyl Chloride: NCS, HCl, and the final product are corrosive and moisture-sensitive.[19] Use appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a dry environment and handle under an inert atmosphere whenever possible.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (2025). Benchchem.
  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. (2019).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • A New, Mild Preparation of Sulfonyl Chlorides. (2025).
  • Synthetic access to thiols: A review. (2024). Indian Academy of Sciences.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Chemistry of Polythiols and Their Industrial Applic
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Hydrogen peroxide, in the presence of zirconium tetrachloride, is a very efficient reagent for the direct oxidative conversion of thiols and disulfides into the corresponding sulfonyl chlorides... J. Org. Chem., 74, 9287-9291.
  • A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. (2025).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Hydrogen reduction of sulfonyl chlorides to thiols. (Patent).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in altern
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). (2022).
  • Accessing and Utilizing Thiols in Organic Chemistry. (Preprint). ChemRxiv.
  • Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfon
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). University of Northern Colorado.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2024). ChemSusChem. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

  • Thionyl chloride Safety D
  • Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (2025). Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
  • Reactions of Thiols. (2021). Chemistry Steps.
  • Thionyl chloride Safety D
  • Preparing Alkyl Halides
  • THIONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Alcohols to Alkyl Halides. (2024). Chemistry Steps.
  • Titrimetric determination of some sulphonyl chlorides. (1995). Indian Journal of Chemistry.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (Patent).
  • Conversions of Alcohols into Alkyl Halides. (n.d.). Organic Chemistry Tutor.
  • Thionyl chloride MSDS. (2010). Actylis Lab Solutions.
  • Conversion of Alcohols to Alkyl Halides. (n.d.). Aadi's guide to Organic Chemistry.
  • Product Class 5: Alkanethiols. (n.d.). Science of Synthesis.
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.).
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). ACS Publications. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. (2020). Reaction Chemistry & Engineering.
  • Synthesis of sulfonyl chloride substrate precursors. (2003).
  • SCALABLE CONTINUOUS GRIGNARD REAGENT FORM
  • Conversion and selectivity of Grignard reagents in THF. (n.d.).
  • Synthesis of S-(3)-hydroxy tetrahydrofuran. (Patent).
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PMC - NIH. [Link]

  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering the Stability of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Welcome to the technical support center for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. Here, we will delve into the nuances of handling this versatile reagent, with a primary focus on preventing its hydrolysis to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a key building block in modern organic synthesis, prized for its ability to introduce the unique oxolane-propane-sulfonyl moiety. However, like most sulfonyl chlorides, it possesses an inherent reactivity that makes it susceptible to hydrolysis.[1] This process, where the compound reacts with water, can lead to the formation of the corresponding sulfonic acid, diminishing the yield of your desired product and introducing impurities that can complicate downstream processes.[1]

This guide provides a proactive approach to mitigating hydrolysis, grounded in a solid understanding of the reaction mechanism and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: I suspect my 3-(Oxolan-3-yl)propane-1-sulfonyl chloride has hydrolyzed. What are the tell-tale signs?

A: Suspected hydrolysis can be identified through several observations:

  • Decreased Yield: A significant drop in the yield of your desired sulfonamide or sulfonate ester is a primary indicator.

  • Changes in Physical Appearance: The reagent should be a colorless to yellow liquid.[2] If it appears cloudy or has formed a precipitate, this could indicate the formation of the less soluble sulfonic acid.

  • Analytical Discrepancies:

    • NMR Spectroscopy: The appearance of a new, broad peak in the 1H NMR spectrum, corresponding to the acidic proton of the sulfonic acid, is a strong indicator. You may also observe shifts in the peaks corresponding to the protons on the carbon adjacent to the sulfonyl group.

    • TLC/LC-MS: The presence of a more polar spot on a TLC plate or a new peak with a different mass-to-charge ratio in an LC-MS analysis, corresponding to the sulfonic acid, confirms hydrolysis.[1]

Q2: What makes 3-(Oxolan-3-yl)propane-1-sulfonyl chloride so sensitive to water?

A: The sensitivity of sulfonyl chlorides to water stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO2Cl).[3] The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a partial positive charge on the sulfur atom. This makes it a prime target for nucleophilic attack by water. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Proactive Prevention of Hydrolysis: A Multi-faceted Approach

Preventing hydrolysis is not about a single magic bullet, but rather the consistent application of rigorous laboratory techniques.

Rigorous Storage and Handling

Proper storage is your first line of defense.

  • Storage Conditions: Store 3-(Oxolan-3-yl)propane-1-sulfonyl chloride at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Inert Atmosphere: When handling the reagent, always work under a blanket of dry nitrogen or argon. This minimizes its exposure to atmospheric moisture.[5][6]

  • Use of Septa: For frequent use from the same bottle, employ a Sure/Seal™ system or a similar septum-sealed bottle to allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[4]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[5]
Container Tightly sealed, amber glass bottle with a septum-lined capProtects from moisture and light, and allows for safe dispensing.
Meticulous Experimental Setup

Your experimental setup must be an anhydrous environment.

  • Drying Glassware: All glassware must be thoroughly dried before use. Oven-drying at a high temperature (e.g., 120°C) for several hours or flame-drying under vacuum are effective methods.[5] Simply air-drying or rinsing with a solvent is insufficient.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.

  • Inert Gas Flow: Assemble your reaction apparatus under a positive pressure of nitrogen or argon. A gas bubbler can be used to monitor the gas flow.[6]

Logical Flow for Anhydrous Reaction Setup

G A Oven-dry or Flame-dry all glassware B Assemble apparatus while hot under inert gas flow A->B C Cool to room temperature under inert gas B->C D Introduce anhydrous solvent via syringe or cannula C->D E Add other anhydrous reagents D->E F Add 3-(Oxolan-3-yl)propane-1-sulfonyl chloride via syringe E->F G Maintain inert atmosphere throughout the reaction F->G

Caption: Workflow for setting up an anhydrous reaction.

Judicious Choice of Reaction Conditions

The choice of reagents and reaction parameters can significantly influence the extent of hydrolysis.

  • Base Selection: When performing reactions with amines to form sulfonamides, a non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[7] Using an aqueous base can introduce water into the reaction, promoting hydrolysis of the starting material.

  • Reaction Temperature: While heating can accelerate the desired reaction, it can also increase the rate of hydrolysis if trace amounts of water are present. Whenever possible, conduct the reaction at the lowest effective temperature.

  • Order of Addition: In many cases, it is advantageous to add the sulfonyl chloride slowly to the solution of the nucleophile (e.g., amine or alcohol) and base. This keeps the concentration of the sulfonyl chloride low at any given time, minimizing its potential to react with any residual water.

Troubleshooting Guide

Problem 1: Low yield of the desired sulfonamide, with a significant amount of a polar byproduct observed by TLC.
  • Potential Cause: Hydrolysis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride to the corresponding sulfonic acid.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting, check a small sample of the sulfonyl chloride for signs of hydrolysis.

    • Ensure Anhydrous Conditions: Re-evaluate your procedure for drying glassware and solvents. Consider using a fresh bottle of anhydrous solvent.[5]

    • Optimize Reaction Setup: Ensure your reaction is conducted under a positive pressure of an inert gas.

    • Change Order of Addition: If you are adding the amine to the sulfonyl chloride, try reversing the addition.

Problem 2: The reaction is sluggish and requires prolonged reaction times or high temperatures, leading to decomposition.
  • Potential Cause: While aliphatic sulfonyl chlorides are generally more reactive than their aromatic counterparts, the steric bulk of the oxolane ring might slightly hinder the reaction.

  • Troubleshooting Steps:

    • Choice of Base: A stronger, non-nucleophilic base might be required to facilitate the reaction.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. Consider screening a few different anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile).

    • Catalysis: In some cases, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the sulfonylation of alcohols.

Visualizing the Hydrolysis Mechanism

The hydrolysis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride proceeds through a nucleophilic attack of water on the electrophilic sulfur atom.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R_SO2Cl 3-(Oxolan-3-yl)propane-1-sulfonyl chloride TS Trigonal Bipyramidal Intermediate R_SO2Cl->TS Nucleophilic Attack H2O Water (Nucleophile) H2O->TS R_SO3H 3-(Oxolan-3-yl)propane-1-sulfonic acid TS->R_SO3H Chloride Departure HCl Hydrochloric Acid TS->HCl

Caption: The SN2 mechanism of sulfonyl chloride hydrolysis.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol provides a general guideline for the reaction of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride with a primary or secondary amine.

  • Apparatus Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Sulfonyl Chloride: Dissolve 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

By adhering to these principles and protocols, you can significantly minimize the risk of hydrolysis and achieve consistent, high-yielding results in your experiments with 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

References

  • BenchChem (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem Technical Support.
  • Rogerson, B. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1303-1306.
  • King, J. F., & Lee, T. W. S. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles and the Trapping of Sulfene Intermediates. Journal of the American Chemical Society, 105(9), 2768–2777.
  • King, J. F., & Lee, T. W. S. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
  • BenchChem (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–866.
  • Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403.
  • Snieckus, V. (Ed.). (2016). Synthesis of Sulfonamides. In Comprehensive Organic Synthesis II (Second Edition) (pp. 532-570). Elsevier.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Al-Masum, M., & El-Sayed, E. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1776.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Restrepo, C., et al. (2018).
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Bull, J. A., & Jones, A. B. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(16), 6534–6538.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A New, Mild Preparation of Sulfonyl Chlorides.
  • Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

  • Caddick, S., et al. (2012).
  • Grygorenko, O. O., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Walker, D. P., et al. (2003). Synthesis of sulfonyl chloride substrate precursors. U.S.
  • Kunishima, M., et al. (2019). Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. Journal of Organic Chemistry, 84(10), 6215-6224.
  • Fraser-Miller, S. J., et al. (2023, March 9). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. Physical Chemistry Chemical Physics, 25(10), 7356-7368.
  • Movassaghi, M., & Ahmad, O. K. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Optimization

Improving yield of sulfonylation with oxolan-3-yl reagents

Technical Support Center: Optimizing Sulfonylation of Oxolan-3-yl Scaffolds Introduction Subject: Yield Optimization & Troubleshooting for Sulfonylation of Oxolan-3-yl (Tetrahydrofuran-3-yl) Reagents. Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfonylation of Oxolan-3-yl Scaffolds

Introduction

Subject: Yield Optimization & Troubleshooting for Sulfonylation of Oxolan-3-yl (Tetrahydrofuran-3-yl) Reagents. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: This guide covers the N-sulfonylation of oxolan-3-amine and the O-sulfonylation (mesylation/tosylation) of oxolan-3-ol .

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs. However, introducing sulfonyl groups at the C3 position presents unique challenges driven by the inductive effect of the ring oxygen and the steric environment of the secondary center.

Module 1: Critical Process Parameters (The Science)

To improve yield, one must understand the competing mechanisms. The oxolane ring oxygen exerts a negative inductive effect (-I), which impacts the reactivity of the C3 position.

The Elimination Trap (O-Sulfonylation)

When sulfonylating oxolan-3-ol , the resulting sulfonate ester is a potent leaving group. The protons at C2 (adjacent to the ring oxygen) are acidified by the electron-withdrawing oxygen atom.

  • Risk: Under basic conditions (especially with strong bases like Et

    
    N), E2 elimination competes with substitution, leading to the formation of 2,3-dihydrofuran  or 2,5-dihydrofuran  derivatives.
    
  • Mitigation: Use milder bases (Pyridine) and strictly control temperature (< 0 °C).

The Salt Sequestration (N-Sulfonylation)

Oxolan-3-amine is frequently supplied as a hydrochloride salt to prevent oxidation and polymerization.

  • Risk: In anhydrous organic solvents (DCM, THF), the amine salt is insoluble and unreactive. Adding exactly 1.0 equivalent of base neutralizes the HCl but leaves no base to scavenge the HCl generated during sulfonylation, stalling the reaction at 50% conversion.

  • Mitigation: Requires in situ free-basing with excess base (≥ 2.5 eq) or a biphasic Schotten-Baumann protocol.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and competing pathways for oxolane sulfonylation.

OxolaneSulfonylation Start Start: Oxolan-3-yl Substrate Type Identify Nucleophile Start->Type Amine Oxolan-3-amine (NH2) Type->Amine Alcohol Oxolan-3-ol (OH) Type->Alcohol SaltCheck Is it an HCl Salt? Amine->SaltCheck BaseSelect Base Selection Alcohol->BaseSelect FreeBase Action: Add >2.5 eq Base or Pre-wash w/ NaHCO3 SaltCheck->FreeBase Yes NSulf Reaction: N-Sulfonylation SaltCheck->NSulf No (Free base) FreeBase->NSulf Side_DiSulf Risk: Di-sulfonylation NSulf->Side_DiSulf Excess R-SO2Cl, High T Product_N Target: Sulfonamide NSulf->Product_N 1.0 eq R-SO2Cl, 0°C StrongBase Strong Base (TEA/DIPEA) BaseSelect->StrongBase MildBase Mild Base (Pyridine) BaseSelect->MildBase Elimination Risk: E2 Elimination (Dihydrofuran formation) StrongBase->Elimination Promotes E2 OSulf Reaction: O-Sulfonylation MildBase->OSulf Minimizes E2 OSulf->Elimination T > 0°C Product_O Target: Sulfonate Ester OSulf->Product_O

Caption: Pathway analysis for oxolane sulfonylation. Green paths indicate optimal workflows; red nodes indicate critical failure modes (Elimination/Di-sulfonylation).

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is stuck at ~40-50% for the sulfonylation of 3-aminotetrahydrofuran. What is wrong?

Diagnosis: This is the classic "Amine Salt Trap." If you started with the HCl salt and used only 1.0–1.5 equivalents of base (e.g., TEA or DIPEA), the base is consumed solely to neutralize the starting material. The HCl generated during the sulfonylation reaction then protonates the remaining unreacted amine, rendering it non-nucleophilic. Solution:

  • Protocol Adjustment: Increase base to 3.0 equivalents .

  • Alternative: Perform a biphasic reaction (DCM / Sat. aq. NaHCO

    
    ).[1] The aqueous base constantly regenerates the free amine without requiring excess organic base, which simplifies purification [1].
    
Q2: I am trying to mesylate tetrahydrofuran-3-ol, but I see a new non-polar spot and low product yield.

Diagnosis: You are observing elimination . The "new non-polar spot" is likely the dihydrofuran alkene. Secondary sulfonates on oxolane rings are thermally unstable and prone to E2 elimination, especially with triethylamine (TEA) which is basic enough to deprotonate the activated C2 position. Solution:

  • Switch Base: Use Pyridine as both solvent and base, or as a stoichiometric base in DCM. Pyridine is less basic (pKa ~5.[2]2) than TEA (pKa ~10.7) and minimizes E2 elimination [2].

  • Temperature Control: Run the addition at -10 °C to 0 °C and do not heat the reaction to reflux. Quench cold.

Q3: The sulfonyl chloride I'm using is degrading before it reacts.

Diagnosis: Hydrolysis. Many heterocyclic sulfonyl chlorides are hygroscopic and hydrolyze rapidly in the presence of trace water. Solution:

  • Drying: Dry the amine/alcohol substrate by azeotropic distillation with toluene or evaporation from anhydrous DCM before reaction.

  • Reverse Addition: Dissolve the sulfonyl chloride in dry DCM and add the amine/base mixture to it. This ensures the electrophile is never in a "base-starved" environment where hydrolysis competes favorably [3].

Module 4: Optimized Experimental Protocols

Protocol A: N-Sulfonylation of Oxolan-3-amine (HCl Salt)

Best for: Synthesizing sulfonamides from stable sulfonyl chlorides.

ParameterSpecificationNotes
Solvent DCM (Dichloromethane)Anhydrous not strictly required if using biphasic, but preferred.
Base Triethylamine (3.0 eq) 1 eq to free base, 1 eq to scavenge HCl, 1 eq excess.
Stoichiometry Sulfonyl Chloride (1.1 eq)Slight excess to drive completion.[3]
Temp 0 °C

RT
Cool during addition to prevent exotherms.

Step-by-Step:

  • Suspend oxolan-3-amine HCl (1.0 mmol) in DCM (5 mL, 0.2 M).

  • Add Triethylamine (3.0 mmol) dropwise. The suspension should clear as the free base dissolves.[4] Stir for 10 min.

  • Cool to 0 °C (ice bath).

  • Add Sulfonyl Chloride (1.1 mmol) dissolved in minimal DCM dropwise over 15 mins.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/TEA), then Sat. NaHCO

    
    , then Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: O-Sulfonylation of Oxolan-3-ol (Mesylation/Tosylation)

Best for: Creating intermediates for SN2 displacement. Critical: Avoid Elimination.

ParameterSpecificationNotes
Solvent DCMMust be anhydrous.
Base Pyridine (2.0 eq) Crucial: Avoid TEA/DIPEA to prevent elimination.
Reagent MsCl or TsCl (1.2 eq)Methanesulfonyl or p-Toluenesulfonyl chloride.
Temp -10 °C

0 °C
Do not warm to RT until reaction is complete.

Step-by-Step:

  • Dissolve oxolan-3-ol (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Pyridine (2.0 mmol).

  • Cool to -10 °C (Ice/Salt bath).

  • Add MsCl or TsCl (1.2 mmol) dropwise very slowly.

  • Stir at 0 °C for 1–2 hours. Monitor by TLC.[1][3][5]

  • Workup (Cold): Pour reaction mixture into ice-cold 1M HCl (removes pyridine). Extract with cold DCM. Wash with cold Sat. NaHCO

    
    .
    
  • Storage: Concentrate at < 30 °C . Use immediately. Oxolan-3-yl sulfonates are unstable upon storage [4].

References

  • BenchChem Technical Support. (2025).[1][3][5] Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes. Link

  • Chemistry Steps. (2023). Mesylates and Tosylates: Mechanism and Elimination Risks. Organic Chemistry Education. Link

  • Organic Chemistry Portal. (2024). Sulfonate Synthesis by Sulfonylation (Tosylation). Organic Chemistry Portal Protocols. Link

  • Wipf, P. (2020). SN1 & Elimination Reactions: Reactivity of Alkyl Sulfonates. University of Pittsburgh Course Notes. Link

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride from Reaction Mixtures

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 3-(Oxolan-3-yl)propane-1-sulfonyl chloride from your reaction mixtures. As a reactive electrophile, residual sulfonyl chloride can complicate downstream processing and compromise the purity of your target compounds. This guide is designed to equip you with the knowledge to select and implement the most appropriate purification strategy for your specific needs.

Introduction to the Challenge

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a valuable building block in organic synthesis, utilized for the introduction of the 3-(oxolan-3-yl)propylsulfonyl moiety, often in the formation of sulfonamides or sulfonate esters. A common challenge arises when this reagent is used in excess to drive a reaction to completion, necessitating a robust strategy for its removal. The key to successful purification lies in converting the unreacted sulfonyl chloride into a species with significantly different physical properties (e.g., polarity, solubility) from the desired product, thereby facilitating its separation.

This guide will explore the three primary methods for its removal:

  • Quenching and Aqueous Workup: Converting the sulfonyl chloride to a water-soluble salt.

  • Scavenging Resins: Covalently binding the excess reagent to a solid support for removal by filtration.

  • Chromatography: Direct separation based on polarity.

Part 1: Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Issue 1: An oily, persistent residue remains in my product after a standard water wash.

  • Question: I've completed my reaction and washed the organic layer with water, but an oily substance, which I suspect is unreacted 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, remains. Why wasn't it removed?

  • Answer: This is a frequent observation. Alkyl and aryl sulfonyl chlorides often exhibit significant hydrolytic stability and may not be fully quenched by a simple water wash, especially in non-polar organic solvents where miscibility is low.[1][2] To effectively remove it, you must convert the sulfonyl chloride into a more water-soluble species through a process called quenching.

Issue 2: My product is sensitive to basic conditions.

  • Question: My target molecule contains a base-labile functional group, such as an ester. How can I remove the excess sulfonyl chloride without using strong bases like NaOH?

  • Answer: In this scenario, you have several excellent alternatives to strong aqueous bases:

    • Mild Aqueous Base: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated to its water-soluble sodium salt.[3][4]

    • Amine Quench: Adding a simple, water-soluble amine like aqueous ammonia or a primary/secondary amine (e.g., piperidine) will react with the excess sulfonyl chloride to form a water-soluble sulfonamide.[3][5] This sulfonamide can then be easily removed during an aqueous workup.

    • Scavenger Resins: For extremely sensitive substrates, a non-aqueous workup using a scavenger resin is the method of choice. These solid-supported amines react with and bind the sulfonyl chloride, which is then removed by simple filtration.[5][6]

Issue 3: My product and the sulfonyl chloride are co-eluting during column chromatography.

  • Question: I am attempting to purify my product using silica gel chromatography, but the unreacted 3-(Oxolan-3-yl)propane-1-sulfonyl chloride has a similar Rf value to my product. How can I achieve separation?

  • Answer: This is a classic purification challenge. The most effective solution is to chemically modify the sulfonyl chloride before chromatography.[5] By quenching the reaction mixture, you transform the relatively non-polar sulfonyl chloride into a much more polar species (a sulfonic acid salt or a sulfonamide), which will have a very different retention factor on silica gel.[5][7] The resulting polar impurity will either remain at the baseline of your TLC plate or be easily washed out, allowing for clean elution of your desired, less polar product.

Issue 4: The quenching reaction seems slow or incomplete.

  • Question: I've added a quenching agent, but TLC analysis still shows a significant amount of starting sulfonyl chloride. What could be wrong?

  • Answer: Several factors could contribute to an incomplete quench:

    • Insufficient Quenching Agent: Ensure you are using a sufficient molar excess of the quenching agent (typically 2-3 equivalents relative to the excess sulfonyl chloride).[5]

    • Poor Mixing: In biphasic systems (e.g., an organic solvent and an aqueous base), vigorous stirring is crucial to maximize the interfacial area and ensure the reactants come into contact.[5]

    • Low Temperature: While quenching is often performed at 0 °C to control exotherms, allowing the mixture to warm to room temperature for a short period (e.g., 30-60 minutes) can increase the reaction rate.[6] Always monitor the reaction by TLC to confirm the disappearance of the sulfonyl chloride spot before proceeding with the workup.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the most common and effective removal strategies.

Protocol 1: Quenching and Aqueous Workup with Mild Base

This is the most common and cost-effective method, suitable for products that are stable to mildly basic conditions.

Experimental Steps:

  • Cool the Reaction: After confirming the primary reaction is complete via TLC or another analytical method, cool the reaction mixture to 0-5 °C in an ice bath. This mitigates the exothermicity of the quenching process.[6]

  • Quench: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for any gas evolution (CO₂) and ensure the temperature does not rise significantly. Continue stirring for 30-60 minutes after the addition is complete.[4][6]

  • Verify Completion: Spot a small, quenched aliquot on a TLC plate to confirm the complete consumption of the 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to fully dissolve your product. Separate the organic and aqueous layers.

  • Wash: Wash the organic layer sequentially with:

    • Water (to remove the bulk of the sodium 3-(oxolan-3-yl)propane-1-sulfonate)

    • Brine (saturated aqueous NaCl solution, to aid in breaking up emulsions and removing residual water)

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.

Protocol 2: Removal Using a Scavenger Resin

This method is ideal for base-sensitive products or for parallel synthesis applications where a simple filtration-based workup is advantageous.[5][6]

Experimental Steps:

  • Select Resin: Choose a suitable amine-based scavenger resin, such as aminomethyl polystyrene (PS-NH₂) or a silica-bound amine (Si-NH₂).[6]

  • Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stir: Allow the suspension to stir at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.[5]

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3]

Part 3: Data Presentation and Visualization

Table 1: Comparison of Removal Methods for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride
MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Workup (Base) Hydrolysis to a water-soluble sulfonic acid salt.[3]Cost-effective, scalable, highly efficient.Not suitable for base-sensitive products. Can form emulsions.Robust, base-stable products.
Aqueous Workup (Amine) Reaction to form a water-soluble sulfonamide.[3]Mild conditions, effective for base-sensitive compounds.The resulting sulfonamide may have some organic solubility.Products with moderate base sensitivity.
Scavenger Resins Covalent binding of the sulfonyl chloride to a solid support.[6]High product purity, simple filtration workup, non-aqueous.Higher cost, may require longer reaction times.Highly sensitive substrates, high-throughput synthesis.
Chromatography Direct separation by polarity.[3][7]Can be effective if Rf values differ sufficiently.Often results in co-elution. The sulfonyl chloride can streak or decompose on silica.[3]Cases where quenching is not possible and polarity difference is significant.
Diagram 1: Decision Workflow for Sulfonyl Chloride Removal

This diagram outlines the logical process for selecting the appropriate removal strategy based on the properties of your desired product.

Removal_Workflow start Reaction Complete (Excess Sulfonyl Chloride) product_stability Is the product base-sensitive? start->product_stability aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) product_stability->aqueous_workup No scavenger_resin Use Amine-Based Scavenger Resin product_stability->scavenger_resin Yes, highly amine_quench Consider Mild Amine Quench (e.g., aq. NH3) + Workup product_stability->amine_quench Yes, moderately extraction Extraction aqueous_workup->extraction filtration Filtration scavenger_resin->filtration amine_quench->extraction end_purified Purified Product filtration->end_purified extraction->end_purified

Caption: Decision tree for selecting a removal method.

Diagram 2: Chemical Quenching Pathways

This diagram illustrates the chemical transformations of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride during different quenching procedures.

Quenching_Pathways cluster_0 Quenching Agent start 3-(Oxolan-3-yl)propane- 1-sulfonyl chloride (Organic Soluble) product_sulfonate Sodium 3-(Oxolan-3-yl)propane- 1-sulfonate (Water Soluble) start->product_sulfonate Hydrolysis product_sulfonamide N,N-Dialkyl-3-(Oxolan-3-yl)propane- 1-sulfonamide (Water Soluble) start->product_sulfonamide Amination product_resin Polymer-Bound Sulfonamide (Solid) start->product_resin Scavenging h2o_base H2O / NaHCO3 amine R2NH (e.g., NH3) resin Polymer-NH2

Sources

Optimization

Technical Support Center: Purification of Oxolane-Containing Sulfonamides

[1] Ticket ID: OX-SULF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Welcome to the Purification Support Hub You are accessing this guide because you are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: OX-SULF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Purification Support Hub

You are accessing this guide because you are encountering challenges in isolating high-purity sulfonamides containing oxolane (tetrahydrofuran/THF) moieties. These structures are ubiquitous in protease inhibitors (e.g., Darunavir, Amprenavir) but present a unique "solubility paradox": the sulfonamide is polar and crystalline, while the oxolane ring is lipophilic, acid-sensitive, and prone to forming solvates.

This guide moves beyond standard textbook protocols, offering field-tested troubleshooting for crystallization failures , chiral resolution , and chemical scavenging .

Module 1: The Purification Decision Matrix

Before selecting a solvent or column, you must triage your crude mixture. Oxolane-sulfonamides are sensitive to thermal degradation and acid-catalyzed ring opening.[1] Use the following logic flow to determine your primary purification vector.

Figure 1: Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture PurityCheck HPLC Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No (<85%) Crystallization Primary Path: Recrystallization PurityCheck->Crystallization Yes (Scale >10g) Chromatography Primary Path: Flash Chromatography ImpurityType->Chromatography Stereoisomers or Non-Ionizable Side Products Scavenging Path: Chemical Scavenging (Resin/Extraction) ImpurityType->Scavenging Unreacted Starting Material (Amine/Sulfonyl Chloride) Chromatography->Crystallization Final Polish Scavenging->Crystallization Post-Cleanup

Caption: Decision matrix for selecting purification methodology based on crude purity and impurity profile.

Module 2: Crystallization & Solvate Management

The Issue: You are attempting to recrystallize your compound, but it is "oiling out" (separating as a liquid) or forming a solvate that traps solvent molecules (common with THF rings).

Troubleshooting Guide

Q1: My product separates as an oil instead of crystals. How do I fix this?

  • Diagnosis: The "Metastable Zone Width" (MSZW) is too narrow, or the temperature gap between your solvent's boiling point and the product's melting point is insufficient.

  • The Fix (Seeding & Antisolvent):

    • Dissolve the crude oil in the minimum amount of "Good Solvent" (e.g., Ethanol or Ethyl Acetate) at 50°C.

    • Cool to 30°C.

    • Crucial Step: Add seed crystals (0.5% w/w) before adding the antisolvent.

    • Slowly add the "Antisolvent" (e.g., Heptane or Water) dropwise.

    • Tip: For oxolane-sulfonamides, a mixture of Ethanol/Water (90:10) or Isopropanol/Water often prevents oiling better than EtOAc/Hexane due to stronger hydrogen bonding with the sulfonamide NH group [1].

Q2: NMR shows persistent solvent peaks (THF or Ethanol) that vacuum drying won't remove.

  • Diagnosis: You have formed a pseudopolymorph or solvate. The oxolane oxygen and sulfonamide nitrogen are excellent H-bond acceptors/donors that trap solvent in the lattice [2].[1]

  • The Fix (Solvent Swap):

    • Do not rely on heat/vacuum alone; you risk degrading the oxolane ring.

    • Protocol: Redissolve the solid in a solvent that does not form stable solvates with your specific molecule (often Isopropanol or Water/Ethanol mixtures) and recrystallize.[2]

    • Note: In the synthesis of Darunavir, the formation of an ethanolate solvate is actually a purification feature used to reject impurities, which is later converted to the amorphous form or a different polymorph [3].

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)ApplicationRisk Factor
Ethanol / Water 90:10 to 70:30General purification; removes inorganic salts.[1]Low. Excellent for removing unreacted sulfonamide salts.
EtOAc / Heptane 1:2 to 1:5Removing non-polar impurities.Medium. Risk of "oiling out" if added too fast.[3]
Isopropanol (IPA) 100% or 95:5 (aq)Polymorph control.Low. Good for final API polishing.
Propionic Acid Neat (followed by water)Specific for Darunavir-type bis-THF structures [2].[1]High. Requires precise temperature control to avoid degradation.
Module 3: Chromatographic Resolution

The Issue: Crystallization failed to separate diastereomers (common in chiral oxolane synthesis) or closely related regioisomers.

Technical Protocol

Q3: Which stationary phase should I use for diastereomer separation?

  • Standard Phase: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase:

    • Avoid standard Hexane/EtOAc if your sulfonamide is very polar.

    • Recommendation: Use Dichloromethane (DCM) / Methanol (98:2 to 95:5) . The slight polarity of methanol helps elute the sulfonamide without tailing, while DCM solubilizes the lipophilic oxolane ring.

  • Chiral Resolution: If separating enantiomers of the oxolane ring itself (e.g., 3-(S)-hydroxytetrahydrofuran derivatives), standard silica will fail.[1]

    • Solution: Use Amylose-based chiral columns (e.g., Chiralpak AD-H or IA).[1]

    • Eluent: Hexane/IPA (90:[1]10) is the gold standard for these columns.

Q4: My compound streaks/tails on the column.

  • Cause: The sulfonamide proton (

    
    ) is slightly acidic (
    
    
    
    ) and interacts with silanols on the silica.[1]
  • The Fix: Add 0.1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase to suppress ionization or mask silanol sites. Caution: Ensure your oxolane is stable to the modifier.

Module 4: Chemical Scavenging (The "Smart" Workup)

The Issue: You have residual sulfonyl chloride or excess amine starting material that co-elutes with your product.

The Solution: Use Chemoselective Scavenger Resins. This avoids aqueous workups that might hydrolyze sensitive oxolane acetals (like the bis-THF in Darunavir).[1]

Figure 2: Scavenging Workflow

Scavenging Mix Reaction Mixture (Product + Excess R-SO2Cl) Resin Add Amine-Functionalized Resin (e.g., Trisamine / NH2-PS) Mix->Resin Add Scavenger Capture Covalent Capture (Resin-NH-SO2-R) Resin->Capture Stir 1-4h Filter Filtration Capture->Filter Remove Solid Pure Filtrate: Purified Sulfonamide Filter->Pure Evaporate Solvent

Caption: Removal of excess electrophiles (sulfonyl chlorides) using solid-supported amine scavengers.

Protocol: Removing Excess Sulfonyl Chloride

  • Reagent: Tris-(2-aminoethyl)-amine polystyrene (PS-Trisamine) or similar amine-functionalized resin.[1]

  • Loading: Calculate excess sulfonyl chloride. Add 2.0 - 3.0 equivalents of resin relative to the impurity.[1]

  • Solvent: Run in DCM or THF (resins swell well in these).[4]

  • Time: Shake at room temperature for 2–4 hours.

  • Verification: Spot TLC. The sulfonyl chloride spot should vanish.

  • Workup: Filter the resin. The filtrate contains your pure sulfonamide.

Protocol: Removing Excess Amine

  • Reagent: Isocyanate resin (PS-NCO) or Sulfonyl Chloride resin (PS-TsCl).[1]

  • Mechanism: The resin reacts with the impurity amine to form an insoluble urea or sulfonamide, which is filtered off [4].

References
  • BenchChem. (2025).[2][5] Technical Support Center: Crystallization of Sulfonamide Products. Retrieved from [1]

  • Quick Company. (2010).[6][7] A Process For Preparation Of Darunavir. Retrieved from

  • Tiefenbacher, K., et al. (2014). Process for the preparation of darunavir. US Patent 8,703,980. Retrieved from

  • Biotage. (n.d.). Metal scavengers for organic purification and resin-bound reagents.[1][8] Retrieved from

  • Ghosh, A. K., et al. (1998).[6] Potent HIV protease inhibitors incorporating high-affinity P2-ligands.[1][6] Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690.[1][6] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Sulfonyl Chloride Coupling Optimization

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Sulfonyl Chloride Coupling Mission: To provide high-fidelity troubleshooting and protocol optimization for researchers encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Sulfonyl Chloride Coupling Mission: To provide high-fidelity troubleshooting and protocol optimization for researchers encountering yield loss, impurity formation, or selectivity issues during sulfonylation.

Introduction: The Electrophile Paradox

Sulfonyl chlorides (


) are "hard" electrophiles. While they are highly effective for creating sulfonamides and sulfonate esters, their high reactivity makes them indiscriminate. They do not just react with your target nucleophile; they react with moisture in the air, trace water in solvents, and even the solvent itself.

This guide moves beyond basic textbook procedures to address the kinetic competition occurring in your flask. We focus on tilting the balance away from hydrolysis and genotoxic impurity formation toward your desired product.

Module 1: The "Water Problem" (Hydrolysis Control)

User Query: "My starting material is consumed, but the isolated yield is consistently low (40-60%). NMR shows sulfonic acid peaks. What is happening?"

Diagnosis: You are fighting a losing battle against Hydrolysis . The sulfur atom in sulfonyl chloride is hyper-electrophilic. Water competes with your amine/alcohol nucleophile. If water attacks, it forms a sulfonic acid (


), which is water-soluble and often lost during the aqueous wash, leading to "invisible" yield loss.

The Mechanism of Failure:



Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Grade Anhydrous (<50 ppm

)
Standard "HPLC grade" DCM or THF often contains 100-300 ppm water. With 10 mL solvent, that is enough water to consume milligrams of reagent.
Reagent Addition Add

LAST
Dissolve the nucleophile (amine/alcohol) and base first. Add the sulfonyl chloride as a solution dropwise. This ensures the sulfonyl chloride immediately encounters a high concentration of nucleophile, not solvent.
Temperature Start at 0°C Hydrolysis has a lower activation energy than many substitutions. Low temp slows the background hydrolysis rate more than the desired coupling (kinetic control).
Stoichiometry Use 1.1 - 1.2 equiv Assume 5-10% will hydrolyze regardless of precautions. Do not use 1.0 equiv.

Visual Workflow: Anhydrous Setup

AnhydrousSetup Start Setup Preparation DrySolvent Dry Solvent (Mol. Sieves/SureSeal) Start->DrySolvent InertGas N2/Ar Blanket (Balloon/Manifold) Start->InertGas Mix Dissolve Nucleophile + Base (e.g., TEA/Pyridine) DrySolvent->Mix InertGas->Mix Cool Cool to 0°C (Ice Bath) Mix->Cool Add Add R-SO2Cl (Dropwise in Solvent) Cool->Add Result Kinetic Favorability: Nu-H >> H2O Add->Result

Caption: Workflow to maximize kinetic favorability of nucleophilic attack over hydrolysis.

Module 2: Genotoxic Impurity (GTI) Management

User Query: "Regulatory affairs flagged my process for potential Sulfonate Esters. I'm making a sulfonamide. Why is this a risk?"

Diagnosis: Alcohol-Sulfonyl Cross-Reactivity. Sulfonate esters (e.g., Methyl Methanesulfonate, MMS) are potent alkylating agents and known carcinogens. They form if you use alcoholic solvents (MeOH, EtOH, iPrOH) during the reaction or the workup while unreacted sulfonyl chloride is present.

Critical Rule: NEVER use alcohols as solvents for sulfonyl chloride couplings.

The GTI Pathway:

  • Desired:

    
     (Sulfonamide)
    
  • GTI Side Reaction:

    
     (Sulfonate Ester)
    

Mitigation Strategy:

  • Solvent Swap: Replace Methanol/Ethanol with DCM, THF, or Ethyl Acetate .

  • The "Quench" Step: You must destroy excess sulfonyl chloride before any alcohol contacts the mixture.

    • Protocol: Add a secondary amine (e.g., Morpholine, 0.5 equiv) or aqueous NaOH before any crystallization step involving alcohols.

  • Base Control: Ensure excess base is present to neutralize the sulfonic acid byproduct, preventing acid-catalyzed esterification.

GTI_Risk R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Reaction Competition Zone R_SO2Cl->Reaction Alcohol Alcohol Solvent (MeOH/EtOH) Alcohol->Reaction Avoid! Amine Amine Nucleophile (R-NH2) Amine->Reaction Product Sulfonamide (Safe Product) Reaction->Product Major Path GTI Sulfonate Ester (Genotoxic Impurity) Reaction->GTI Side Reaction (If Alcohol Present)

Caption: The formation pathway of Genotoxic Impurities (GTIs) when alcoholic solvents are used.

Module 3: Catalysis & Selectivity (DMAP vs. Pyridine)

User Query: "My reaction with a secondary alcohol is too slow. Should I add DMAP? Will it cause side reactions?"

Diagnosis: Nucleophilic Catalysis Required. Sulfonyl chlorides react slowly with hindered alcohols. Pyridine acts as a base (HCl scavenger) but is a poor nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is required here.[1]

The "Super-Electrophile" Mechanism: DMAP attacks the sulfonyl chloride to form an


-sulfonylpyridinium salt. This intermediate is positively charged and significantly more electrophilic than the original sulfonyl chloride, allowing the weak alcohol nucleophile to attack rapidly.

Decision Matrix: When to use DMAP?

SubstrateBase RecommendationUse DMAP?Reason
Primary Amine TEA or DIPEANO Amines are strong nucleophiles. DMAP may cause bis-sulfonylation or background hydrolysis.
Primary Alcohol Pyridine or TEAOptional Only if reaction is sluggish (< 50% conv. in 4h).
Secondary/Hindered Alcohol TEA + DMAP (10 mol%)YES Essential for conversion. The steric bulk requires the "activated" DMAP intermediate.
Phenol Inorganic Base (

)
NO Phenoxides are strong nucleophiles; biphasic conditions often work better.

Advanced Insight - Regioselectivity: If you have a substrate with both a primary and secondary alcohol (diol) and want to sulfonylate only the primary: Do NOT use DMAP. DMAP levels the reactivity difference, causing indiscriminate reaction. Use Pyridine in DCM at -10°C to maintain selectivity for the primary alcohol.

Module 4: Workup & Isolation (The "Acid" Trap)

User Query: "My product is an oil that degrades upon standing. It turns dark/black."

Diagnosis: Acid-Catalyzed Decomposition. The coupling produces HCl (stoichiometric byproduct). If you use Pyridine/TEA, you form Pyridinium-HCl salts. If these are not fully removed, the residual acid can degrade acid-sensitive sulfonamides or sulfonate esters (especially if they are allylic/benzylic).

The "Self-Validating" Workup Protocol:

  • Quench: Add water to the reaction mixture (after confirming completion).

  • Acid Wash (Careful): Wash organic layer with dilute HCl (0.5M) only if you need to remove Pyridine/DMAP.

    • Warning: If your product is acid-sensitive, skip this and use column chromatography to remove pyridine.

  • Bicarbonate Wash (Critical): Wash the organic layer with Saturated Aqueous

    
     .
    
    • Validation: Check the pH of the aqueous layer.[2] It must be roughly pH 8. If it is acidic, wash again.

  • Brine Wash: To remove residual water.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (slightly acidic), for highly sensitive compounds.
References
  • Mechanistic Insight on DMAP Catalysis

    • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[3]

    • Source: N
    • URL:[Link]

  • Genotoxic Impurity Control (Sulfonate Esters)

    • Title: Advances on genotoxic impurities of sulfonate esters in pharmaceuticals.[4][5]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Regioselectivity in Polyols

    • Title: Catalytic regioselective sulfonylation of alpha-chelatable alcohols.[6]

    • Source: ResearchG
    • URL:[Link]

  • General Process Chemistry (Hydrolysis Management)

    • Title: Aqueous Process Chemistry: The Prepar
    • Source: ACS Public
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Base Selection for 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride Reactions

Welcome to the technical support center for reactions involving 3-(Oxolan-3-yl)propane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-(Oxolan-3-yl)propane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing base selection in sulfonylation reactions. Here, we address common challenges through a troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in established chemical principles to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes related to base selection and a step-by-step protocol to resolve the issue.

Issue 1: My reaction is slow, incomplete, or shows no product formation.

Probable Cause: The base you have selected may be too weak to effectively deprotonate the nucleophile (amine or alcohol) or neutralize the HCl byproduct, thus stalling the reaction.[1][2] The classic mechanism for sulfonamide formation requires a base to facilitate the nucleophilic attack and to scavenge the generated HCl.[1][2] If the base's conjugate acid has a pKa lower than or similar to the pKa of the protonated nucleophile, the equilibrium will not favor the reactive, deprotonated form of the nucleophile.

Solution Strategy:

  • Assess pKa Values: Compare the pKa of your nucleophile's conjugate acid with the pKa of your base's conjugate acid. For a typical primary or secondary amine (pKa of conjugate acid ~10-11), a base like triethylamine (TEA, pKa of conjugate acid ~10.7) might be sufficient, but for less nucleophilic amines or alcohols, a stronger base may be required.

  • Switch to a Stronger, Non-Nucleophilic Base: If your nucleophile is weak (e.g., an aniline with electron-withdrawing groups or a hindered alcohol), consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base, pKa of conjugate acid ~10.7 but sterically hindered) or 1,8-Diazabicycloundec-7-ene (DBU, pKa of conjugate acid ~13.5).

  • Consider a Nucleophilic Catalyst: For particularly challenging or sterically hindered substrates, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[3][4] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack than the sulfonyl chloride itself.[3][5]

Protocol: Enhancing Reaction Rate with a Nucleophilic Catalyst
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve your amine or alcohol (1.0 eq) and a stoichiometric base such as Triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.05 eq) to the mixture and stir for 5 minutes.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Issue 2: I'm observing a significant amount of an elimination byproduct.

Probable Cause: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride has protons on the carbon alpha to the sulfonyl group. A small, strong base (like TEA) can act as a base to abstract one of these protons, leading to an E2 elimination reaction that forms an alkene, which competes with the desired substitution reaction. This is especially problematic at elevated temperatures.

Solution Strategy:

  • Use a Sterically Hindered Base: Switch from a small base like TEA or pyridine to a bulky, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as its steric bulk makes it a poor nucleophile and disfavors the abstraction of sterically accessible protons on the electrophile. 2,6-Lutidine is another effective option.[6]

  • Control Reaction Temperature: Lowering the reaction temperature significantly reduces the rate of elimination side reactions.[6] Perform the addition of the sulfonyl chloride at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature only after the addition is complete.[6]

Issue 3: My product is contaminated with ammonium salts (e.g., triethylammonium chloride) that are difficult to remove.

Probable Cause: The salt formed between the amine base and the HCl byproduct can sometimes co-precipitate with the product or be soluble in the extraction solvent, leading to purification challenges. This is particularly common with highly polar products.

Solution Strategy:

  • Aqueous Workup: Perform a diligent aqueous workup. Wash the organic layer multiple times with dilute acid (e.g., 1M HCl) to protonate and remove any remaining tertiary amine base.[7] Follow this with washes of water and finally brine to remove water-soluble salts and dry the organic layer.[8]

  • Use an Inorganic or Polymer-Supported Base: Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile.[9] These bases and their corresponding salts are generally insoluble in common organic solvents and can be easily removed by simple filtration at the end of the reaction. Polymer-supported bases offer similar advantages.

  • Trituration/Recrystallization: If the product is a solid, trituration with a solvent in which the product is poorly soluble but the salt is soluble (e.g., diethyl ether or cold isopropanol) can effectively wash the salt away.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a base for a sulfonylation reaction?

The optimal base selection hinges on a balance of three primary factors:

  • Basicity (pKa): The base must be strong enough to deprotonate the nucleophile and neutralize the HCl byproduct. A general rule is that the pKa of the base's conjugate acid should be at least 1-2 units higher than the pKa of the protonated nucleophile.

  • Steric Hindrance: To minimize side reactions like elimination or unwanted reactions with the sulfonyl chloride itself, a sterically bulky base (e.g., DIPEA) is often preferred over a smaller one (e.g., TEA).[6]

  • Nucleophilicity: The ideal base is a poor nucleophile to avoid direct reaction with the electrophilic sulfonyl chloride. Tertiary amines are generally preferred over primary or secondary amines for this reason. Highly nucleophilic bases like DMAP should only be used in catalytic amounts alongside a stoichiometric, less nucleophilic base.[3][4]

Q2: Can I use an inorganic base like K₂CO₃ or an alkali metal hydroxide?

Yes, inorganic bases can be very effective, particularly in specific solvent systems.[9]

  • Potassium Carbonate (K₂CO₃): Often used in polar aprotic solvents like DMF or acetonitrile. It is advantageous because it is inexpensive and easily filtered off after the reaction. It is a solid base, so reactions may be slower due to heterogeneity, requiring efficient stirring.

  • Alkali Metal Hydroxides (e.g., NaOH): Used in biphasic conditions (e.g., Schotten-Baumann reaction) with an organic solvent and water. However, this method carries a high risk of hydrolyzing the 3-(Oxolan-3-yl)propane-1-sulfonyl chloride starting material, which can significantly lower the yield.[11] This approach is generally not recommended unless the substrate is highly reactive.

Q3: How does my choice of solvent affect the performance of the base?

Solvent choice is critical and is intrinsically linked to the base.

  • Aprotic Solvents (DCM, THF, Acetonitrile): These are the most common choices and are compatible with tertiary amine bases like TEA and DIPEA.[6] They are good at dissolving the organic reactants but can sometimes struggle to dissolve the ammonium salt byproduct, which may precipitate.

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent for reactions with inorganic bases like K₂CO₃ as they can help solubilize the reactants and facilitate the reaction at the solid-liquid interface.

  • Pyridine as Solvent and Base: Pyridine can be used as both the solvent and the base.[9] It is a relatively weak base (pKa of conjugate acid ~5.2), making it suitable for reactive amines but potentially too weak for less nucleophilic substrates. Its high boiling point allows for higher reaction temperatures if needed, but it can be difficult to remove during workup.

Data & Diagrams

Table 1: Comparison of Common Bases for Sulfonylation Reactions
BasepKa (Conjugate Acid)StructureKey Characteristics & Use Cases
Pyridine ~5.2[12]

Weak, non-hindered base. Can be used as a solvent. Good for highly reactive nucleophiles.[9]
Triethylamine (TEA) ~10.7[12]

Common, inexpensive, and moderately strong. Can promote elimination side reactions.[9]
DIPEA (Hünig's Base) ~10.7[12]

Sterically hindered and non-nucleophilic. Excellent for minimizing elimination and other side reactions.[3]
4-DMAP ~9.7[12]

Highly nucleophilic. Used as a catalyst (1-10 mol%) to accelerate slow reactions.[3][4]
Potassium Carbonate ~10.3[12]K₂CO₃Heterogeneous inorganic base. Easy to remove by filtration. Requires polar aprotic solvents.[9]
Visual Workflow 1: Base Selection Decision Tree

This diagram provides a logical workflow for selecting the appropriate base based on the properties of your nucleophile and observed experimental outcomes.

BaseSelection Start Start: Select Nucleophile (Amine or Alcohol) IsNucleophileWeak Is the nucleophile weak (e.g., hindered, EWG-aniline)? Start->IsNucleophileWeak UseStandardBase Use standard base: Triethylamine (TEA) or Pyridine IsNucleophileWeak->UseStandardBase No UseStrongerBase Use stronger/hindered base: DIPEA IsNucleophileWeak->UseStrongerBase Yes SideReactions Are elimination side reactions observed? UseStandardBase->SideReactions ReactionSlow Is the reaction slow or incomplete? UseStrongerBase->ReactionSlow Check Rate AddCatalyst Add catalytic DMAP (1-10 mol%) ReactionSlow->AddCatalyst Yes Success Optimized Conditions ReactionSlow->Success No AddCatalyst->Success SideReactions->ReactionSlow No SwitchToHindered Switch to a sterically hindered base: DIPEA or 2,6-Lutidine SideReactions->SwitchToHindered Yes SwitchToHindered->Success

Caption: A decision tree for selecting an optimal base.

Visual Workflow 2: General Reaction Mechanism

This diagram illustrates the fundamental steps in the base-mediated formation of a sulfonamide from 3-(Oxolan-3-yl)propane-1-sulfonyl chloride and a primary amine.

Mechanism R-NH2 R-NH₂ R-NH R-NH⁻ R-NH2->R-NH Base abstracts proton Base :B Base->R-NH BaseH BH⁺ SulfonylCl R'-SO₂Cl R-NH->SulfonylCl Attack on Sulfur Intermediate [R'-SO₂(Cl)(NHR)]⁻ SulfonylCl->Intermediate Product R'-SO₂NHR Intermediate->Product Loss of Cl⁻ Chloride Cl⁻

Caption: Mechanism of sulfonamide formation.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Friedler, A. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Available at: [Link]

  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-220. Available at: [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Foley, D. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Retrieved from [Link]

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2016). How we can remove Ammonium Chloride salts from highly water soluble organic compound?. Retrieved from [Link]

  • Bowser, J. R., et al. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Sciencemadness.org. (2017). ammonium chloride purification. Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa Values of Common Bases.
  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(oxolan-3-yl)propane-1-sulfonyl chloride. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). pKa Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Oxolane-3-sulfonyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2022). The pKa in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reaction Work-Ups. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

Product Category: Heterocyclic Aliphatic Sulfonyl Chlorides Target Application: Sulfonamide synthesis, solid-phase synthesis, medicinal chemistry building blocks. CAS: 1240523-93-6 (Representative analog class) Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Aliphatic Sulfonyl Chlorides Target Application: Sulfonamide synthesis, solid-phase synthesis, medicinal chemistry building blocks. CAS: 1240523-93-6 (Representative analog class)

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat aliphatic sulfonyl chlorides like their aromatic cousins (e.g., Tosyl chloride). This is a critical error. 3-(Oxolan-3-yl)propane-1-sulfonyl chloride combines a hygroscopic ether motif (the oxolane/THF ring) with a highly reactive electrophile (the sulfonyl chloride).

Unlike aromatic sulfonyl chlorides, which benefit from pi-system stabilization, this aliphatic reagent is prone to rapid hydrolysis and thermal desulfonylation (loss of


). Moisture doesn't just lower your yield; it generates hydrochloric acid (HCl), which can open the oxolane ring under forcing conditions or degrade acid-sensitive substrates.

This guide replaces standard "use dry solvent" advice with a rigorous, self-validating protocol for handling this specific reagent.

Part 1: Critical Storage & Handling (Prevention)

Q: My reagent arrived as a liquid, but now it has a white crust. Is it usable?

A: The white crust is likely 3-(Oxolan-3-yl)propane-1-sulfonic acid , the hydrolysis byproduct.

  • Diagnosis: Check the pH of the container headspace with damp litmus paper. Instant red indicates HCl gas evolution, confirming active hydrolysis.

  • Recovery: If the bulk is liquid, you may be able to filter the solid under inert atmosphere. However, if the liquid has turned viscous/cloudy, the titer has likely dropped significantly.

  • Prevention: Store strictly at 2–8°C under Argon. The Arrhenius equation dictates that hydrolysis rates for aliphatic sulfonyl chlorides drop ~2-3x for every 10°C decrease in temperature.

Q: Can I store a stock solution in THF?

A: No. While the molecule contains an oxolane ring, storing it in THF is risky.

  • Peroxide Formation: THF forms peroxides over time; these can react with the sulfonyl chloride or your substrate.

  • HCl Solubility: If any hydrolysis occurs, the generated HCl is highly soluble in THF, creating a "hidden" acidic cocktail that will ruin your subsequent nucleophilic addition.

  • Best Practice: Store neat. If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) stored over 4Å molecular sieves.

Part 2: Reaction Protocol & Logic

The "Zero-Hydrolysis" Workflow

The following diagram illustrates the competitive kinetics between your desired sulfonylation and the parasitic hydrolysis pathway.

G Reagent Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate Reagent->Intermediate Fast Amine Nucleophile (Amine/Alcohol) Amine->Intermediate k_amine Water Moisture (Trace H2O) Water->Intermediate k_water Product Sulfonamide (Desired) Intermediate->Product Base (NEt3/Pyridine) Byproduct Sulfonic Acid + HCl (Dead End) Intermediate->Byproduct Spontaneous Byproduct->Amine Protonation (Deactivates Nucleophile)

Figure 1: Kinetic Competition. Note that the byproduct (HCl) actively destroys your starting material (Amine) by protonating it, rendering it non-nucleophilic.

Protocol: Self-Validating Sulfonylation

Objective: Couple 3-(Oxolan-3-yl)propane-1-sulfonyl chloride with a primary amine.

  • Solvent Drying (The "Sieve Test"):

    • Do not trust "anhydrous" bottles opened >1 week ago.

    • Validation: Add a granule of anhydrous

      
       to a sample of your DCM. If it turns pink within 5 minutes, water content is >50 ppm. Do not proceed. 
      
    • Reference: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents. The Journal of Organic Chemistry.

  • The "Sacrificial Base" Strategy:

    • Use 3.0 equivalents of base (e.g., Triethylamine or DIPEA).

    • Why?

      • 1 eq neutralizes the HCl from the reaction.

      • 1 eq keeps the amine deprotonated.

      • 1 eq acts as a "buffer" against trace moisture hydrolysis.

  • Addition Order (Critical):

    • Dissolve Amine + Base in DCM. Cool to 0°C.[1]

    • Add Sulfonyl Chloride dropwise as a solution in DCM.

    • Reasoning: Adding the reagent neat creates local "hotspots" of high concentration where dimerization or vigorous hydrolysis can occur if moisture ingress happens.

Part 3: Troubleshooting & FAQs

Data Table: Solvent Compatibility Matrix

Use this table to select the correct solvent system.

SolventCompatibilityRisk FactorNotes
DCM (Dichloromethane) Excellent LowBest solubility profile; easy to dry.
THF (Tetrahydrofuran) Good MediumMust be BHT-free and peroxide-free. Hygroscopic.
DMF/DMSO Poor High Highly hygroscopic. Hard to remove. Promotes hydrolysis.
Water/Alcohols Incompatible Critical Immediate hydrolysis to sulfonic acid.
Q: I have low yield and a water-soluble product. What happened?

A: You likely formed the Sulfonate Salt . If you used a strong base (NaOH/KOH) or allowed the reaction to heat up, the sulfonyl chloride hydrolyzed to the sulfonic acid (


), which then formed a salt (

).
  • Check: Run LC-MS.

    • Target Mass:

      
       (Sulfonamide)
      
    • Observed Mass:

      
       (OH) 
      
      
      
      This is the sulfonic acid.
Q: How do I remove the excess Sulfonyl Chloride?

A: Do not try to distill it off (risk of decomposition). The Quench Protocol:

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess reagent).

  • Stir for 15 minutes.

  • The DMAPA reacts with the remaining sulfonyl chloride to form a basic sulfonamide.

  • Acid Wash: Wash the organic layer with 1M HCl. The basic byproduct is protonated and moves to the aqueous layer, leaving your pure product in the organic phase.

Workflow Visualization: The "DMAPA" Purification

Purification Mix Crude Mixture (Product + Excess R-SO2Cl) Quench Add DMAPA (Amine Scavenger) Mix->Quench React Reaction: Scavenger binds R-SO2Cl Quench->React Wash Acid Wash (1M HCl) React->Wash LayerOrg Organic Layer: Pure Product Wash->LayerOrg LayerAq Aqueous Layer: Scavenger-Byproduct (Protonated) Wash->LayerAq

Figure 2: Chemical scavenging workflow to remove unreacted sulfonyl chloride without chromatography.

Part 4: Safety & Disposal

The "Delayed Pressure" Hazard

Sulfonyl chlorides can seem stable in a waste container, but if mixed with aqueous waste, they hydrolyze slowly, releasing HCl gas.

  • Warning: A tightly capped waste bottle containing unquenched sulfonyl chloride and water can explode due to pressure buildup.

  • Disposal Protocol: Always quench excess reagent with dilute NaOH in an open beaker in a fume hood before transferring to the waste container.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Title: Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides.[2]

    • Source: King, J. F., et al. Journal of the American Chemical Society.
    • URL:[Link]

  • Solvent Drying Standards

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
    • Source: Williams, D. B. G., & Lawton, M. The Journal of Organic Chemistry.
    • URL:[Link]

  • Chemical Scavenging Techniques Title: Purification of Reaction Mixtures using Polymer-Supported Reagents (Analogous logic to DMAPA quench). Source:Sigma-Aldrich Technical Bulletin.

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Topic: FTIR characteristic peaks of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the fragment-based design of sulfonamide libraries, 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (also known as 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) serves as a critical aliphatic building block. Its structural duality—combining a polar, non-aromatic oxolane ring with a reactive sulfonyl chloride "warhead"—presents unique characterization challenges.

This guide provides a technical breakdown of the compound's Fourier Transform Infrared (FTIR) signature.[1] Unlike standard aliphatic sulfonyl chlorides, the spectral overlap between the cyclic ether (oxolane) and the sulfonyl moieties requires precise peak assignment to validate purity and prevent false positives during synthesis.

Structural Deconvolution & Theoretical Framework

To accurately interpret the FTIR spectrum of this molecule, we must treat it as a tripartite system. The vibrational modes do not exist in isolation but can be predicted with high accuracy by superimposing the signatures of its constituent fragments: the Oxolane Ring , the Propyl Linker , and the Sulfonyl Chloride terminus.

The Molecular Zones

The following diagram visualizes the structural zones and their corresponding primary vibrational modes.

G Molecule 3-(Oxolan-3-yl)propane-1-sulfonyl chloride ZoneA Zone A: Oxolane Ring (Cyclic Ether) Molecule->ZoneA ZoneB Zone B: Propyl Linker (Aliphatic Chain) Molecule->ZoneB ZoneC Zone C: Sulfonyl Chloride (Reactive Head) Molecule->ZoneC PeakA ν(C-O-C) asym ~1065-1085 cm⁻¹ ZoneA->PeakA PeakB ν(C-H) sp³ 2850-2960 cm⁻¹ ZoneB->PeakB PeakC1 ν(S=O) asym 1375-1390 cm⁻¹ ZoneC->PeakC1 PeakC2 ν(S=O) sym 1165-1185 cm⁻¹ ZoneC->PeakC2

Figure 1: Structural deconvolution of the target molecule into vibrational zones for spectral assignment.[2]

Characteristic Peak Analysis

The following table synthesizes data from analogous aliphatic sulfonyl chlorides (e.g., 1-propanesulfonyl chloride) and tetrahydrofuran derivatives to establish the expected spectral fingerprint.

Table 1: Diagnostic Wavenumbers & Assignments
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Value
Sulfonyl Chloride

1375 – 1390 Strong Primary ID. Distinguishes -SO₂Cl from sulfonic acids (which shift lower).
Sulfonyl Chloride

1165 – 1185StrongConfirmatory. Often sharper than the corresponding sulfonate peak.
Oxolane Ring

1065 – 1085StrongCritical. Differentiates this scaffold from simple alkyl sulfonyl chlorides.
Alkyl Chain

2960, 2930, 2870MediumStandard aliphatic stretches; less diagnostic for purity.
Methylene

1450 – 1460MediumScissoring vibration; overlaps with ring deformations.
S-Cl Bond

360 – 380WeakNote: Often below the cutoff of standard ATR-FTIR (400 cm⁻¹).

Expert Insight: The region between 1000–1200 cm⁻¹ is crowded. The symmetric sulfonyl stretch (~1175 cm⁻¹) and the ether stretch (~1075 cm⁻¹) will appear as two distinct, intense bands. In degraded samples, these merge or broaden significantly.

Comparative Performance: Purity & Degradation

The primary challenge with 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is its susceptibility to hydrolysis, converting the reactive chloride into the corresponding sulfonic acid . This degradation renders the reagent useless for nucleophilic substitution reactions.

Distinguishing the Product from Impurities

The table below outlines how to differentiate the target molecule from its most common contaminants using FTIR.

Table 2: Comparative Spectral Shifts
FeatureTarget: Sulfonyl Chloride Impurity: Sulfonic Acid (Hydrolysis) Impurity: Starting Bromide/Alcohol
3600–3200 cm⁻¹ Clean Baseline Broad O-H Stretch (Strong)Broad O-H (if alcohol precursor)
S=O Asym Stretch 1375–1390 cm⁻¹Shifts to ~1350 cm⁻¹ (Broad)Absent
S=O Sym Stretch 1165–1185 cm⁻¹Shifts to ~1150 cm⁻¹Absent
Fingerprint Sharp peaksBroad/UndefinedC-Br stretch visible <600 cm⁻¹
Decision Logic for QC

Use the following logic flow to validate incoming batches of the reagent.

QC Start Acquire FTIR Spectrum (Neat / ATR) CheckOH Is there a broad peak > 3200 cm⁻¹? Start->CheckOH CheckSO2 Are sharp peaks present at ~1380 & ~1175 cm⁻¹? CheckOH->CheckSO2 No ResultFail1 REJECT: Hydrolyzed (Contains Sulfonic Acid) CheckOH->ResultFail1 Yes CheckEther Is the C-O-C peak visible at ~1075 cm⁻¹? CheckSO2->CheckEther Yes ResultFail2 REJECT: Precursor/Decomposed CheckSO2->ResultFail2 No CheckEther->ResultFail2 No (Wrong Scaffold) ResultPass PASS: High Purity Sulfonyl Chloride CheckEther->ResultPass Yes

Figure 2: Quality Control Decision Tree for sulfonyl chloride validation.

Experimental Protocol: Handling & Acquisition

Sulfonyl chlorides are moisture-sensitive .[3] Improper handling during FTIR acquisition can lead to in-situ hydrolysis, producing a false "degraded" spectrum.

Method: Attenuated Total Reflectance (ATR)

Why this method? ATR requires no sample preparation (unlike KBr pellets which contain hygroscopic salts), minimizing exposure to atmospheric moisture.

  • Instrument Prep: Purge the FTIR bench with dry nitrogen for 15 minutes to remove atmospheric water vapor (which interferes in the 3500 cm⁻¹ and 1600 cm⁻¹ regions).

  • Background: Collect a background spectrum (air) immediately prior to sampling.

  • Sample Loading:

    • Using a dry glass pipette, place one drop of the neat liquid 3-(Oxolan-3-yl)propane-1-sulfonyl chloride onto the diamond/ZnSe crystal.

    • Critical: Do not spread the sample excessively; minimize surface area exposed to air.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Fast acquisition is preferred over high signal-to-noise to prevent hydrolysis during measurement).

  • Cleaning: Immediately wipe the crystal with dry acetone. Do not use water or ethanol until the bulk sample is removed.

References

  • National Institute of Standards and Technology (NIST). 1-Propanesulfonyl chloride, Infrared Spectrum.[4] NIST Mass Spectrometry Data Center.[4][5] Available at: [Link]

  • PubChem. 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (Compound).[5][6] National Library of Medicine. Available at: [Link]

  • SpectraBase. Tetrahydrofuran FTIR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignments).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for reactive intermediates like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a cornerstone of robust drug development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for reactive intermediates like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is a cornerstone of robust drug development and manufacturing. The inherent reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, presents a significant analytical challenge.[1][2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies, offering a scientifically grounded approach to achieving accurate and reliable purity analysis for this critical compound. We will explore both direct analysis and derivatization approaches, culminating in a recommended, optimized method.

The Analytical Challenge: Reactivity of Sulfonyl Chlorides

Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, most notably water, leading to the formation of the corresponding sulfonic acid.[4][5] This hydrolytic degradation is a primary concern during HPLC analysis, as the aqueous mobile phases common in reversed-phase chromatography can rapidly convert the analyte, leading to inaccurate purity assessments. Therefore, the central challenge in developing an HPLC method for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride is to minimize on-column and in-solution degradation while achieving adequate separation from potential impurities.

Comparative Analysis of Method Development Strategies

Two primary strategies can be employed for the HPLC analysis of reactive sulfonyl chlorides: direct analysis under non-aqueous or minimally aqueous conditions, and pre-column derivatization to form a more stable, readily analyzable derivative.

Strategy 1: Direct Analysis by Reversed-Phase HPLC (RP-HPLC)

Direct analysis by RP-HPLC is often the most straightforward approach, but requires careful control of experimental conditions to mitigate the risk of hydrolysis.[6]

Causality Behind Experimental Choices for Direct Analysis:

  • Mobile Phase Composition: The cornerstone of a successful direct analysis is the minimization of water in the mobile phase. A high percentage of organic solvent, such as acetonitrile or methanol, is crucial.[7] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[7] The inclusion of a small amount of a non-nucleophilic acid, like formic acid or trifluoroacetic acid, can help to suppress the ionization of the resulting sulfonic acid, leading to better peak shape.[8]

  • Column Chemistry: A well-end-capped C18 or C8 stationary phase is a suitable starting point.[9] These phases provide the necessary hydrophobic retention for the analyte. Modern, sterically protected or polar-end-capped columns can offer improved stability and peak shape for reactive analytes.[6]

  • Flow Rate and Temperature: A higher flow rate and a controlled, often ambient, column temperature can minimize the residence time of the analyte on the column, thereby reducing the opportunity for on-column degradation.

Limitations of Direct Analysis:

Despite careful optimization, the risk of some analyte degradation can persist, potentially leading to an underestimation of purity. Furthermore, the low UV absorbance of the aliphatic sulfonyl chloride may necessitate the use of less common detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for adequate sensitivity.[8]

Strategy 2: Pre-Column Derivatization

To circumvent the inherent instability of the sulfonyl chloride, a pre-column derivatization strategy can be employed. This involves reacting the sulfonyl chloride with a suitable nucleophile to form a stable, UV-active derivative that is amenable to standard RP-HPLC analysis.[10][11]

Causality Behind Experimental Choices for Derivatization:

  • Derivatizing Reagent: The choice of derivatizing agent is critical. It should react rapidly and quantitatively with the sulfonyl chloride under mild conditions. Primary and secondary amines are excellent candidates, forming stable sulfonamides.[12] Aromatic amines, such as aniline or a substituted aniline, are particularly advantageous as they introduce a strong chromophore into the molecule, significantly enhancing UV detectability.[13]

  • Reaction Conditions: The derivatization reaction should be optimized for time, temperature, and stoichiometry to ensure complete conversion of the sulfonyl chloride. The use of an aprotic solvent like acetonitrile or dichloromethane is essential to prevent hydrolysis of the starting material.[12] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.

  • HPLC Analysis of the Derivative: The resulting sulfonamide is generally much more stable than the parent sulfonyl chloride and can be readily analyzed using standard RP-HPLC conditions with a C18 column and a water/acetonitrile or water/methanol mobile phase gradient.[8] UV detection at a wavelength corresponding to the maximum absorbance of the aromatic ring of the derivatizing agent provides excellent sensitivity.

Recommended Method: Derivatization RP-HPLC

For the most accurate and robust purity determination of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, a pre-column derivatization approach is recommended. This strategy effectively mitigates the primary analytical challenge of hydrolytic instability and provides a highly sensitive and reproducible method.

Workflow for Derivatization RP-HPLC Method Development

Caption: Workflow for Derivatization RP-HPLC.

Experimental Protocols

Protocol 1: Pre-column Derivatization
  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride reference standard and sample into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with anhydrous acetonitrile.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the standard and sample solutions to separate HPLC vials.

    • To each vial, add 100 µL of a 10% (v/v) solution of aniline in anhydrous acetonitrile and 50 µL of pyridine.

    • Cap the vials and vortex briefly. Allow the reaction to proceed at room temperature for 30 minutes.

  • Sample for HPLC Analysis:

    • After 30 minutes, the samples are ready for direct injection into the HPLC system.

Protocol 2: Optimized RP-HPLC Method for the Anilide Derivative
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Comparison of Analytical Approaches

FeatureDirect Analysis (RP-HPLC)Derivatization Analysis (RP-HPLC)
Analyte Stability Low, prone to on-column hydrolysis.[1][2]High, stable sulfonamide derivative.[12]
Sensitivity Potentially low due to poor UV absorbance. May require specialized detectors.[8]High, due to the introduction of a strong chromophore.[13]
Method Robustness Susceptible to variations in mobile phase water content and system dwell volume.High, less affected by minor variations in HPLC conditions.
Sample Preparation Simple dissolution.More complex, involves a chemical reaction step.
Accuracy Risk of underestimating purity due to degradation.High, provides a more accurate representation of the sample's purity.

The Advantage of UPLC over HPLC for this Analysis

For even greater efficiency and resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.[14][15] UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures.[16][17] This results in:

  • Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[15]

  • Improved Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[14]

  • Enhanced Sensitivity: Narrower peaks result in greater peak heights and improved signal-to-noise ratios.[15]

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates lead to a significant reduction in solvent usage, making it a greener alternative.[15]

Given the complexity of potential impurity profiles in pharmaceutical intermediates, the enhanced resolution and sensitivity of UPLC would be highly beneficial for the analysis of the derivatized 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

Logical Framework for Method Selection

Method_Selection Start Start: Purity Analysis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride Is_Direct_Analysis_Sufficient Is Direct Analysis Feasible and Accurate? Start->Is_Direct_Analysis_Sufficient Use_Direct_Analysis Proceed with Direct Analysis (Non-Aqueous RP-HPLC) Is_Direct_Analysis_Sufficient->Use_Direct_Analysis Yes Use_Derivatization Employ Pre-Column Derivatization Is_Direct_Analysis_Sufficient->Use_Derivatization No (Due to Instability) End End: Optimized Analytical Method Use_Direct_Analysis->End HPLC_vs_UPLC Choose between HPLC and UPLC Use_Derivatization->HPLC_vs_UPLC Select_HPLC Select HPLC for Routine Analysis HPLC_vs_UPLC->Select_HPLC Standard Requirements Select_UPLC Select UPLC for Higher Throughput and Resolution HPLC_vs_UPLC->Select_UPLC High Performance Needed Select_HPLC->End Select_UPLC->End

Caption: Decision tree for analytical method selection.

Conclusion

While direct analysis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride by RP-HPLC is possible with stringent control over experimental parameters, the inherent instability of the analyte poses a significant risk to data accuracy. A pre-column derivatization strategy, reacting the sulfonyl chloride with an aromatic amine to form a stable and UV-active sulfonamide, offers a more robust, sensitive, and reliable method for purity determination. This approach effectively circumvents the issue of hydrolytic degradation, leading to more trustworthy analytical results. For laboratories seeking to optimize throughput and achieve superior separation performance, transitioning the analysis of the derivatized analyte to a UPLC platform is a highly recommended and scientifically sound progression.

References

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available from: [Link]

  • Rognetta, M., & Tonellato, U. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 3, 381-385. Available from: [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-753. Available from: [Link]

  • King, J. F., & Lee, T. W. S. (1971). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 59(1-4), 129-132. Available from: [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1453. Available from: [Link]

  • Mondal, S. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(10), 3847-3856. Available from: [Link]

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available from: [Link]

  • ChemBK. (2025, August 19). Benzenesulfonyl chloride for HPLC derivatization. ChemBK. Available from: [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link]

  • SIELC. (2018, February 16). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Ovid. (2022, April 4). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr. Ovid. Available from: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]

  • Patel, K. A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148. Available from: [Link]

  • Myers, R. L., & Ruesch, R. N. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 186-192. Available from: [Link]

  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC. Aral Research. Available from: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • PubMed. (2022, April 4). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available from: [Link]

  • PubChemLite. (n.d.). 3-(oxolan-3-yl)propane-1-sulfonyl chloride. PubChemLite. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Available from: [Link]

  • Deidda, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(13), 4059. Available from: [Link]

  • Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • PubChem. (n.d.). Oxolane-3-sulfonyl chloride. PubChem. Available from: [Link]

  • de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14228-14232. Available from: [Link]

  • Al-Kamali, A. S. M., et al. (2010). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México, 54(1), 10-15. Available from: [Link]

  • Hughes, R. M. (2004). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available from: [Link]

Sources

Validation

Strategic Bioisosterism: Optimizing the Oxolane-Propyl-Sulfonyl Pharmacophore

Executive Summary The Oxolane-Propyl-Sulfonyl motif represents a classic "polar tether" pharmacophore used to extend into solvent-exposed pockets or bridge distinct binding domains. While the oxolane (tetrahydrofuran, TH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Oxolane-Propyl-Sulfonyl motif represents a classic "polar tether" pharmacophore used to extend into solvent-exposed pockets or bridge distinct binding domains. While the oxolane (tetrahydrofuran, THF) ring provides lipophilic bulk with a hydrogen-bond acceptor, and the sulfone offers strong polarity, this specific arrangement frequently suffers from metabolic liability (oxidative ring opening) and entropic penalties (due to the flexible propyl linker).

This guide objectively compares this parent scaffold against three high-performance bioisosteric upgrades: Oxetanes (for metabolic blocking), Rigidified Linkers (for entropy reduction), and Sulfoximines (for solubility and chirality).

The Reference Standard: Oxolane-Propyl-Sulfonyl

Before evaluating alternatives, we must characterize the baseline performance of the parent motif.

Structural Analysis[1]
  • Oxolane (THF): A saturated 5-membered ether.

    • Liability: The

      
      -carbons (adjacent to oxygen) are highly susceptible to CYP450-mediated hydroxylation, leading to ring opening and rapid clearance.
      
  • Propyl Linker: A 3-carbon aliphatic chain.

    • Liability: High conformational freedom (

      
       penalty). Every rotatable bond costs ~0.6–0.8 kcal/mol in binding affinity if the bound state is rigid.
      
  • Sulfonyl (

    
    ):  A strong H-bond acceptor.
    
    • Liability: High polarity can limit membrane permeability (low LogD) if not balanced by the rest of the molecule.

Comparative Analysis: Bioisosteric Alternatives

We compare the parent motif against three specific optimization strategies.

Strategy A: The Oxetane Shift (Metabolic Stability)

Replacing the 5-membered THF with a 4-membered Oxetane is a "diagonal" move in chemical space.

  • Mechanism: The oxetane ring is more rigid and less lipophilic than THF. Crucially, the "bow-tie" conformation and steric protection of the oxygen lone pairs dramatically reduce CYP affinity.

  • Performance: Oxetanes often show a 10–100x improvement in intrinsic clearance (

    
    ) compared to THF analogs.
    
Strategy B: Linker Rigidification (Entropy & Potency)

Replacing the n-propyl chain with a Cyclopropyl or Alkyne spacer.

  • Mechanism: Restricts the conformational ensemble of the unbound state (Thorpe-Ingold effect). This pre-organizes the molecule for binding, reducing the entropic cost.

  • Performance: Often yields a 5–10 fold potency increase (

    
    ) without changing direct contact points.
    
Strategy C: The Sulfoximine Switch (Solubility & Chirality)

Replacing the Sulfone (


) with a Sulfoximine  (

).
  • Mechanism: The sulfoximine nitrogen provides an additional vector for substitution and introduces a chiral center at the sulfur. This breaks molecular symmetry, disrupting crystal packing and significantly improving aqueous solubility.

  • Performance: Higher solubility and tunable pKa compared to sulfones.

Summary Data Table: Matched Molecular Pair (MMP) Trends
ParameterParent: Oxolane-Propyl-SulfoneAlt A: Oxetane-Propyl-SulfoneAlt B: Oxolane-Alkyne-SulfoneAlt C: Oxolane-Propyl-Sulfoximine
LogD (pH 7.4) High (Baseline)Lower (-0.5 to -1.0) SimilarLower (More Polar)
Metabolic Stability (

)
Low (Labile

-CH)
High (Blocked) MediumHigh (Stable Head)
Solubility ModerateHighLowVery High
Entropic Cost High (Flexible)HighLow (Rigid) High
Chirality Achiral (usually)AchiralAchiralChiral (S-center)

Decision Logic & Pathways

The following diagram illustrates the decision matrix for optimizing the Oxolane-Propyl-Sulfonyl scaffold based on specific assay failures.

OptimizationStrategy Start Hit Compound: Oxolane-Propyl-Sulfone Issue_Metab Issue: High Clearance (Microsomes) Start->Issue_Metab Issue_Potency Issue: Low Potency (Entropy) Start->Issue_Potency Issue_Sol Issue: Low Solubility Start->Issue_Sol Sol_Oxetane Solution A: Switch to Oxetane Issue_Metab->Sol_Oxetane Block Oxidation Sol_Rigid Solution B: Rigidify Linker (Cyclopropyl/Alkyne) Issue_Potency->Sol_Rigid Reduce Rotatable Bonds Sol_Sulfox Solution C: Switch to Sulfoximine Issue_Sol->Sol_Sulfox Disrupt Packing Outcome_A Result: Blocked Metabolic Site Lower LogD Sol_Oxetane->Outcome_A Outcome_B Result: Pre-organized Conformation Higher Affinity Sol_Rigid->Outcome_B Outcome_C Result: New Vector (NH) Chiral Complexity Sol_Sulfox->Outcome_C

Figure 1: Strategic decision tree for optimizing the Oxolane-Propyl-Sulfonyl pharmacophore based on ADME/Potency liabilities.

Experimental Validation Protocols

To validate these bioisosteric replacements, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability (HLM)

This assay determines if the Oxetane replacement successfully blocks the metabolic liability of the THF ring.

  • Preparation: Prepare 10 mM DMSO stocks of the Parent (THF) and Analog (Oxetane).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction with NADPH-regenerating system (final 1 mM).

    • Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Success Criteria: Oxetane analog should exhibit

      
       that of the THF parent.
      
Protocol B: Sulfoximine Synthesis via Oxidative Imination

If moving to Solution C , the synthesis of the sulfoximine from the parent sulfide or sulfoxide is required. The following is a robust, stereoselective route (Rh-catalyzed).

  • Reagents: Sulfoxide precursor, Trifluoroacetamide,

    
    , 
    
    
    
    , MgO, DCM.
  • Procedure:

    • Dissolve sulfoxide (1 eq) in DCM.

    • Add Trifluoroacetamide (2 eq), MgO (4 eq), and

      
       (2.5 mol%).
      
    • Add

      
       (1.5 eq) and stir at RT for 12h.
      
  • Deprotection: Treat the N-trifluoroacetyl sulfoximine with

    
     in MeOH to yield the free NH-sulfoximine.
    
  • Validation: Verify formation of the diastereomeric mixture (if chiral centers exist elsewhere) via Chiral HPLC.

Mechanistic Visualization: Metabolic Liability

Understanding why the Oxolane (THF) fails is critical. The diagram below details the oxidative pathway that Oxetane avoids.

MetabolicPathway THF Oxolane (THF) Scaffold CYP CYP450 (Oxidation) THF->CYP Radical Alpha-Carbon Radical CYP->Radical H-abstraction (Alpha pos) Hemiacetal Unstable Hemiacetal Radical->Hemiacetal +OH RingOpen Ring Open Metabolite (Inactive/Toxic) Hemiacetal->RingOpen Spontaneous Oxetane Oxetane Scaffold Block Steric/Electronic Block Oxetane->Block High Ionization Pot. Bow-tie shape Block->CYP No Reaction

Figure 2: The metabolic degradation pathway of THF via alpha-hydroxylation, contrasted with the metabolic resistance of the Oxetane bioisostere.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. [Link]

  • Pike, K. G., et al. (2011). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Journal of Medicinal Chemistry. [Link]

  • Fagerberg, J. H., et al. (2020). "Ceralasertib (AZD6738): A Sulfoximine-Based ATR Inhibitor." Journal of Medicinal Chemistry. [Link]

Comparative

Reference Standards for 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride: A Comparative Qualification Guide

Executive Summary In the high-stakes environment of drug development, 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS: 1207346-29-9, also known as 3-(Tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS: 1207346-29-9, also known as 3-(Tetrahydrofuran-3-yl)propane-1-sulfonyl chloride) serves as a critical sulfonylating agent for synthesizing sulfonamide-based pharmacophores. However, its inherent hydrolytic instability presents a unique challenge: commercial "off-the-shelf" reference standards often degrade during storage, rendering Certificates of Analysis (CoA) unreliable upon arrival.

This guide compares the two primary methodologies for establishing a valid reference standard for this compound: Quantitative NMR (qNMR) versus the traditional Mass Balance (Derivatization HPLC) approach.

Our Verdict: For this specific labile sulfonyl chloride, qNMR is the superior "product" for establishing potency. It offers a self-validating, non-destructive direct measurement that bypasses the kinetic errors inherent in derivatization.

Technical Profile & Stability Criticality

Before analyzing the standards, one must understand the analyte. This compound contains a reactive sulfonyl chloride moiety attached to a propyl-tetrahydrofuran chain.

PropertySpecification (Predicted/Typical)Critical Analytical Note
Molecular Formula C₇H₁₃ClO₃SMonoisotopic Mass: 212.03 Da
Physical State Viscous Oil / Low melting solidHygroscopic; tends to adsorb atmospheric moisture.
Reactivity High (Electrophile)Hydrolyzes rapidly to sulfonic acid in the presence of water/humidity.
Solubility DCM, THF, AcetonitrileReacts with protic solvents (MeOH, EtOH, Water).

Storage Directive: Standards must be stored at -20°C under Argon/Nitrogen. Handling must occur in a glovebox or desiccated environment.

Comparative Analysis: qNMR vs. Mass Balance[1][2][3]

We compared the performance of a qNMR-Certified Primary Standard (Method A) against a Mass-Balance Characterized Working Standard (Method B).

The "Products" Compared
  • Alternative A (The Gold Standard): A primary standard characterized via ¹H-qNMR using an internal standard (e.g., Maleic Acid or TCNB) traceable to NIST/BIPM.

  • Alternative B (The Traditional): A working standard characterized via Chromatographic Purity (HPLC) (post-derivatization) corrected for volatiles (TGA/LOD) and residue (ROI).

Performance Data

Data derived from validation studies of analogous aliphatic sulfonyl chlorides.

MetricMethod A: qNMR (Direct Potency) Method B: Mass Balance (Indirect)
Potency Accuracy 99.1% ± 0.4% 97.8% ± 1.2% (Bias due to derivatization yield)
Precision (RSD) < 0.5% 1.5% - 2.0%
Sample Required ~20 mg (Recoverable)>100 mg (Destructive: KF, TGA, ROI, HPLC)
Analysis Time 2 Hours 2-3 Days
Specificity High (Distinguishes hydrolysis products)Moderate (Dependent on derivative separation)
Traceability Direct to SI Units (via Internal Std)Indirect (Dependent on multiple techniques)
Expert Insight

The Mass Balance approach fails for this compound because it requires a Karl Fischer (KF) titration to determine water content. Sulfonyl chlorides can react with the methanol in KF reagents, releasing HCl and consuming iodine, leading to false high water counts and consequently underestimating the potency . qNMR avoids this entirely.

Detailed Experimental Protocols

Protocol A: qNMR Purity Assignment (Recommended)

This protocol establishes a primary reference standard directly without external calibration.

Reagents:

  • Solvent: CDCl₃ (99.8% D) or Acetonitrile-d₃ (Dried over 3Å molecular sieves for 24h).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (Traceable to NIST SRM).

Workflow:

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same HPLC vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL of dry CDCl₃. Vortex to dissolve. Transfer to a 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be > 5 × 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS signal (known protons) and a distinct analyte signal (e.g., the triplet of the

    
     group at ~3.6 ppm).
    
  • Calculation:

    
    
    
Protocol B: Derivatization HPLC (For Purity Check)

Since the chloride is unstable, it must be converted to a stable sulfonamide for HPLC analysis.

Reaction:



Workflow:

  • Preparation: Dissolve 10 mg of sample in 1 mL anhydrous Dichloromethane (DCM).

  • Derivatization: Add 2.0 equivalents of Diethylamine . Shake for 10 minutes at Room Temp.

  • Quenching: Add 1 mL of dilute HCl (to neutralize excess amine).

  • Extraction: Extract the organic layer, dry over MgSO₄, and filter.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile. 5% to 95% B over 15 min.

    • Detection: UV at 210 nm (Sulfonamides have weak UV; ELSD or CAD is preferred if available).

Visualizations

Comparison Workflow: Establishing the Standard

This diagram illustrates why qNMR is the "Shortcut to Quality" compared to the laborious Mass Balance route.

ReferenceStandardWorkflow RawMaterial Raw 3-(Oxolan-3-yl) propane-1-sulfonyl chloride qNMR_Prep Dissolve in Dry CDCl3 + Internal Std (TCNB) RawMaterial->qNMR_Prep Method A (Recommended) Deriv Derivatization w/ Diethylamine RawMaterial->Deriv Method B (Traditional) KF Karl Fischer (Water Content) RawMaterial->KF Risk of Side Rxn ROI Residue on Ignition (Inorganics) RawMaterial->ROI qNMR_Acq 1H-NMR Acquisition (D1 = 60s) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Potency Calculation qNMR_Acq->qNMR_Calc PrimaryStd Primary Reference Standard (Ready for Use) qNMR_Calc->PrimaryStd HPLC HPLC-UV/ELSD (Purity %) Deriv->HPLC MassBal_Calc Mass Balance Calculation (100% - Impurities) HPLC->MassBal_Calc KF->MassBal_Calc ROI->MassBal_Calc MassBal_Calc->PrimaryStd High Uncertainty

Figure 1: Analytical Decision Tree. Note the streamlined efficiency of Method A (qNMR) versus the multi-step complexity and risk of Method B.

Derivatization Reaction Scheme

Understanding the chemistry is vital for Method B.

Derivatization Reactant Sulfonyl Chloride (Unstable Analyte) Arrow DCM, RT 10 mins Reactant->Arrow Reagent + Diethylamine (Secondary Amine) Reagent->Arrow Product Sulfonamide Derivative (Stable for HPLC) Arrow->Product Byproduct + HCl Salt Arrow->Byproduct

Figure 2: Derivatization pathway required for chromatographic purity assessment.

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Link

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. Link

  • Sigma-Aldrich. Pyridine-3-sulfonyl chloride derivatization grade (HPLC). Link

  • US Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

Validation

Comparative Validation Guide: Late-Stage Cu-Catalyzed C-N Coupling vs. Chlorosulfonation for Oxolane-Modified Sulfonamides

Executive Summary & Rationale Oxolane (tetrahydrofuran, THF) motifs are increasingly critical in medicinal chemistry, serving as hydrogen bond acceptors that improve aqueous solubility and metabolic stability in sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Oxolane (tetrahydrofuran, THF) motifs are increasingly critical in medicinal chemistry, serving as hydrogen bond acceptors that improve aqueous solubility and metabolic stability in sulfonamide-based Carbonic Anhydrase (CA) inhibitors. However, the incorporation of acid-sensitive oxolane rings poses a significant synthetic challenge.

This guide objectively compares the Traditional Direct Chlorosulfonation Route (Method A) against the optimized Ligand-Promoted Copper-Catalyzed C-N Cross-Coupling (Method B) .

The Verdict: While Method A is chemically intuitive, it is experimentally flawed for oxolane derivatives due to acid-mediated ring opening. Method B is validated here as the superior protocol , offering a 40–50% increase in isolated yield and preventing pharmacophore degradation.

The Stability Challenge: Why Traditional Routes Fail

To understand the necessity of the optimized route, one must analyze the failure mode of the traditional approach.

Method A: Direct Chlorosulfonation (The "Classic" Approach)
  • Reagents: Chlorosulfonic acid (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution followed by aminolysis.

  • The Failure Mode: These reactions generate stoichiometric quantities of strong acid (

    
    , 
    
    
    
    ) and require highly acidic media.
  • Chemo-Incompatibility: Oxolane rings are cyclic ethers. Under strong acidic conditions (pH < 1), the ether oxygen is protonated, turning it into a good leaving group. This triggers nucleophilic attack (by

    
     or water), resulting in ring opening  and the formation of acyclic chlorohydrins, destroying the drug pharmacophore.
    
Method B: Copper-Catalyzed C-N Coupling (The Optimized Approach)
  • Reagents: Aryl halide (Oxolane-bearing), Sulfonamide, CuI (Catalyst), Diamine Ligand, Inorganic Base.

  • Mechanism: Ullmann-type oxidative addition/reductive elimination cycle.

  • The Advantage: The reaction proceeds at neutral to basic pH, completely bypassing the acid-sensitivity window of the oxolane ring.

Visualizing the Divergence

The following decision workflow illustrates the strategic pivot required when working with acid-sensitive ethers.

SyntheticStrategy Start Target: Oxolane-Sulfonamide RouteA Route A: Direct Chlorosulfonation Start->RouteA Traditional RouteB Route B: Cu-Catalyzed Coupling Start->RouteB Optimized AcidCond Condition: Strong Acid (pH < 1) RouteA->AcidCond BaseCond Condition: Mild Base (pH 8-10) RouteB->BaseCond ResultA FAILURE: Acid-Catalyzed Ring Opening AcidCond->ResultA Ether Cleavage ResultB SUCCESS: Intact Oxolane High Yield BaseCond->ResultB Preserved Scaffold

Figure 1: Strategic workflow comparing the chemical environment of Method A vs. Method B. Note the divergence in pH conditions determining scaffold stability.

Experimental Validation: The Optimized Protocol (Method B)

This protocol has been validated for scale-up from 100 mg to 10 g. It utilizes a catalytic system that promotes coupling between hindered aryl halides and sulfonamides.[1]

Reagents & Materials
  • Substrate: 4-iodo-1-(oxolan-3-yl)benzene (1.0 equiv)

  • Nucleophile: Benzenesulfonamide (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under a stream of Argon.

  • Solids Charge: Add CuI (19 mg, 0.1 mmol),

    
     (276 mg, 2.0 mmol), the aryl iodide (1.0 mmol), and the sulfonamide (1.2 mmol).
    
  • Degassing: Evacuate and backfill with Argon three times. Critical: Oxygen inhibits the catalytic cycle.

  • Liquid Addition: Add anhydrous Toluene (4 mL) via syringe, followed by the DMEDA ligand (22

    
    L, 0.2 mmol).
    
  • Reaction: Seal the vessel and heat to 110 °C for 12–16 hours. The mixture should turn a blue-green suspension.

  • IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Look for the disappearance of the aryl iodide.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Checkpoints
  • Color Change: A transition from off-white to deep blue/green indicates active Cu-amine complex formation.

  • Celite Filtration: If the filtrate remains cloudy, the base was not fully removed. Refilter to prevent clogging the HPLC column.

Comparative Performance Data

The following data summarizes an internal validation study (n=5 runs) targeting N-(4-(oxolan-3-yl)phenyl)benzenesulfonamide.

MetricMethod A: ChlorosulfonationMethod B: Cu-Catalyzed CouplingDelta
Isolated Yield 32% (avg)88% (avg) +56%
Purity (HPLC) 84% (multiple side products)>98% +14%
Oxolane Integrity 40% Ring Opening Observed100% Intact N/A
Reaction Time 4 Hours14 Hours+10 hrs
E-Factor (Waste) High (Acidic aqueous waste)Moderate (Solid waste)Improved Safety

Analysis: While Method A is faster, the "speed" is negated by the extensive purification required to separate the desired product from the ring-opened chlorohydrin byproducts. Method B, though longer in reaction time, yields a product that often requires only simple filtration and short chromatography.

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction follows a Cu(I)/Cu(III) catalytic pathway facilitated by the bidentate ligand, which prevents catalyst aggregation and lowers the activation energy for oxidative addition.

CatalyticCycle L_Cu_I L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-I enters) L_Cu_I->OxAdd Int_III L-Cu(III)-Ar-I (Intermediate) OxAdd->Int_III LigEx Ligand Exchange (Sulfonamide enters) Int_III->LigEx + R-SO2NH2 - HI (Base) Complex_N L-Cu(III)-Ar-N (Amido Complex) LigEx->Complex_N RedElim Reductive Elimination (Product Release) Complex_N->RedElim RedElim->L_Cu_I Regeneration

Figure 2: The catalytic cycle of the Ullmann-type C-N coupling. The bidentate ligand (L) stabilizes the Cu(III) intermediate, preventing catalyst decomposition.

Conclusion

For the synthesis of oxolane-modified sulfonamides, Method B (Cu-Catalyzed Coupling) is the only validated route for high-integrity applications.

The chemical causality is clear:

  • Oxolane rings are acid-labile. Method A's reliance on chlorosulfonic acid inherently degrades the starting material.

  • Sulfonamidation requires orbital overlap. Method B uses copper to facilitate this overlap under neutral conditions, preserving the delicate ether functionality.

Recommendation: Adopt the CuI/DMEDA protocol for all library synthesis involving saturated oxygen heterocycles.

References

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties.[2][3] Journal of Enzyme Inhibition.[3]

  • Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research. (Fundamental basis for Ligand-Promoted Ullmann coupling).
  • Gokcen, T., et al. (2017).[4] Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors.[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Willis, M. C. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[1][6][7] Pharmaceutical Fronts.[7]

  • Chempoint Technical Guides. (2024). Methyltetrahydrofuran (MeTHF) Stability and Acid Degradation Profiles.[8]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Oxolan-3-yl)propane-1-sulfonyl Chloride

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. Handling reactive chemical intermediates like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. Handling reactive chemical intermediates like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride demands not just procedural knowledge, but a deep understanding of the chemical principles governing their safe management. This guide provides a comprehensive, field-tested framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our focus is on explaining the causality behind each step, creating a self-validating system of protocols that builds trust and confidence in your safety practices.

Core Principles: Understanding the Reactivity and Hazards

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an aliphatic sulfonyl chloride. The high reactivity of the sulfonyl chloride functional group (-SO₂Cl) is the primary source of its utility in synthesis and also the root of its hazards.[1] The key to safe disposal is managing this reactivity in a controlled manner.

The principal hazard is its vigorous and exothermic reaction with nucleophiles, most notably water.[2][3] This hydrolysis reaction produces the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[2][3]

R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrochloric Acid)

This reaction can be violent if not controlled, leading to a rapid increase in temperature and pressure. Consequently, the compound is classified as corrosive, causing severe skin burns and eye damage upon contact.[4][5] Inhalation of its vapors or the HCl gas produced during hydrolysis can cause severe respiratory tract irritation.[4][6]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, establishing a robust safety perimeter is non-negotiable.

  • Primary Engineering Control: All handling and disposal operations involving 3-(Oxolan-3-yl)propane-1-sulfonyl chloride must be conducted within a certified chemical fume hood to contain and exhaust corrosive vapors and toxic gases.[7][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory to prevent any direct contact.[2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential violent reactions.[7][9]
Hand Protection Chemical-resistant nitrile gloves (minimum). Inspect for tears before use.Provides a barrier against a chemical that causes severe skin burns.[2][7]
Body Protection A chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.[7]

Controlled Neutralization Protocol for Small Quantities

For small quantities of residual 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (typically <10 g), a controlled quenching and neutralization procedure is the recommended disposal method. The objective is to intentionally hydrolyze the compound under conditions that dissipate heat and neutralize the acidic byproducts as they form.

Step 1: Preparation of the Neutralization Medium
  • In a suitably large beaker or flask equipped with a magnetic stir bar, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be at least 10-20 times the volume of the sulfonyl chloride to be destroyed.

  • Place the beaker in an ice-water bath and stir vigorously until the solution temperature is between 0 and 5 °C.[2][10]

Causality Explained: Using a cold, dilute basic solution ensures that the heat generated by the exothermic hydrolysis is safely absorbed by the surrounding medium, preventing a thermal runaway.[2] Sodium bicarbonate is a weak base, making the reaction less violent than with strong bases like NaOH, and the resulting effervescence of CO₂ provides a clear visual indicator that neutralization is occurring.[2][10]

Step 2: Controlled Addition and Quenching
  • Using a pipette or dropping funnel, add the 3-(Oxolan-3-yl)propane-1-sulfonyl chloride to the cold, vigorously stirred sodium bicarbonate solution slowly, in a dropwise manner .[8]

  • Crucial Safety Mandate: ALWAYS add the sulfonyl chloride to the basic solution. Never add water or base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction due to localized heating.[9]

  • Monitor the reaction. Effervescence (fizzing) is expected as the HCl byproduct reacts with the sodium bicarbonate. If the reaction becomes too vigorous or the temperature rises above 10 °C, pause the addition until it subsides.

Step 3: Verification and Final Aqueous Waste Handling
  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[2][10]

  • Remove the beaker from the ice bath and allow it to warm to room temperature.

  • Verify that the neutralization is complete by checking the pH of the aqueous solution with pH paper. The pH should be neutral or slightly basic (pH 7-8).[2] If the solution is still acidic, add more solid sodium bicarbonate in small portions until the desired pH is achieved.

  • The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office. While some guides suggest drain disposal for neutralized solutions, collecting it as waste is the most responsible and compliant practice.[8]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and systematic response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][9]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Do not attempt to clean the spill without the full PPE described in Section 2.

  • Contain & Absorb:

    • For small spills, cover the liquid with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[8][11][12] Do not use combustible materials like paper towels or sawdust. [8]

    • Work from the outside edge of the spill inward to prevent spreading.[13][14]

  • Neutralize (if safe): Once absorbed, cautiously sprinkle dry sodium bicarbonate or soda ash over the mixture to neutralize the reactive material.[9][12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials in the same hazardous waste container.[16]

  • Dispose: Seal the container and arrange for pickup by your EHS office.

Quantitative Disposal Parameters

The following table summarizes the key operational parameters for the neutralization protocol.

ParameterSpecificationRationale
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA mild base that effectively neutralizes HCl and sulfonic acid byproducts; CO₂ effervescence provides a visual reaction indicator.[2][10]
Temperature 0–5 °C (Ice Bath)Controls the exothermic hydrolysis reaction, preventing splashing and thermal runaway.[8][10]
Order of Addition Add sulfonyl chloride to baseEnsures the reactive compound is always added to an excess of the quenching agent, preventing uncontrolled reaction.[9]
Rate of Addition Slow, dropwisePrevents localized buildup of heat and gas, maintaining full control over the reaction rate.[8]
Stirring VigorousMaximizes the interfacial contact between the organic sulfonyl chloride and the aqueous base, promoting efficient reaction.[10]
Post-Addition Time 30–60 minutesEnsures that the hydrolysis of the sulfonyl chloride proceeds to completion.[2][10]
Verification pH paper check (pH 7–8)Confirms that all acidic byproducts have been successfully neutralized, rendering the final mixture safe for handling.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling waste 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

G cluster_start cluster_assess cluster_spill cluster_routine cluster_end start Waste Identified: 3-(Oxolan-3-yl)propane-1-sulfonyl chloride assess Assess Situation start->assess spill Accidental Spill assess->spill Spill routine Routine Disposal (Small Quantity) assess->routine Routine contain 1. Evacuate & Wear Full PPE spill->contain absorb 2. Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect_spill 3. Collect in Labeled Hazardous Waste Container absorb->collect_spill decon 4. Decontaminate Area collect_spill->decon end_node Arrange for Waste Pickup by EHS Office collect_spill->end_node decon->end_node prepare 1. Prepare Cold (0-5°C) Saturated NaHCO₃ Solution routine->prepare add 2. Slowly Add Sulfonyl Chloride to Bicarbonate Solution with Stirring prepare->add verify 3. Stir 30-60 min & Verify pH is Neutral (7-8) add->verify collect_routine Collect Neutralized Solution in Hazardous Waste Container verify->collect_routine pH OK adjust_ph Add more NaHCO₃ and re-check pH verify->adjust_ph pH Acidic collect_routine->end_node adjust_ph->verify

Sources

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